3-Cyclohexylbutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQVTPKEMOWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503516 | |
| Record name | 3-Cyclohexylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20474-46-8 | |
| Record name | 3-Cyclohexylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 3-Cyclohexylbutan-2-one – Structural Dynamics and Synthetic Utility
This technical guide provides an in-depth analysis of 3-Cyclohexylbutan-2-one , a structural analog of naturally occurring terpenes and a critical intermediate in the synthesis of sterically hindered amines and fragrance compounds.
Executive Summary
3-Cyclohexylbutan-2-one (CAS: 20474-46-8) is a saturated ketone featuring a cyclohexyl ring attached to the
Chemical Identity & Structural Analysis[3][5][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-Cyclohexylbutan-2-one |
| CAS Number | 20474-46-8 |
| Molecular Formula | C |
| Molecular Weight | 154.25 g/mol |
| SMILES | CC(C1CCCCC1)C(=O)C |
| InChI Key | VRXQVTPKEMOWID-UHFFFAOYSA-N |
Stereochemistry and Conformation
The molecule possesses a single chiral center at C3 , resulting in two enantiomers: (3R)-3-cyclohexylbutan-2-one and (3S)-3-cyclohexylbutan-2-one.
-
Conformational Locking: The cyclohexyl ring predominantly adopts a chair conformation. The bulky 2-oxopropyl group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions, although the adjacent methyl group introduces gauche interactions that create a dynamic equilibrium.
-
Steric Environment: The proximity of the cyclohexyl ring to the carbonyl group (C2) creates significant steric hindrance, reducing the rate of nucleophilic attack compared to unbranched ketones like 2-butanone.
Physicochemical Properties[3][7][8][9][10]
| Property | Value (Experimental/Predicted) | Context |
| Boiling Point | 213–215 °C | @ 760 mmHg (Predicted based on homologs) |
| Density | 0.912 ± 0.06 g/cm³ | Standard liquid density for aliphatic ketones |
| LogP | 3.20 | Indicates high lipophilicity; low water solubility |
| Refractive Index | Consistent with saturated cyclic ketones | |
| Flash Point | ~75 °C | Combustible liquid (Category 4) |
| Vapor Pressure | ~0.1 mmHg | @ 25 °C (Low volatility) |
Synthetic Pathways[4][11]
The most authoritative and scalable synthesis involves the catalytic hydrogenation of 3-phenylbutan-2-one . This route ensures the carbon skeleton is established via robust aromatic chemistry before reduction.
Primary Route: Hydrogenation of Aromatic Precursor
This method utilizes heterogeneous catalysis to reduce the phenyl ring while preserving the carbonyl group (or subsequently re-oxidizing the alcohol).
-
Precursor Synthesis:
-Methylation of phenylacetone (1-phenylpropan-2-one) using methyl iodide and a base (e.g., NaH or K2CO3) yields 3-phenylbutan-2-one . -
Ring Reduction: The aromatic ketone is subjected to high-pressure hydrogenation.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Ruthenium on Carbon (Ru/C). -
Conditions: 50–100 bar H
, 80–100 °C. -
Selectivity Control: Rhodium is preferred to minimize reduction of the carbonyl group. If the carbonyl is reduced to the alcohol (3-cyclohexylbutan-2-ol), a subsequent Jones oxidation or Swern oxidation restores the ketone.
-
Alternative Route: Grignard Addition (Theoretical)
Direct addition of cyclohexylmagnesium bromide to acetic anhydride at low temperatures (-78 °C) typically yields cyclohexyl methyl ketone. To achieve the 3-cyclohexylbutan-2-one structure, one would require the alkylation of the enolate of cyclohexyl methyl ketone with a methyl halide, though this often leads to poly-alkylation.
Visualization of Synthetic Logic
The following diagram illustrates the primary hydrogenation pathway and the potential side-reaction (carbonyl reduction).
Figure 1: Synthetic pathway via catalytic hydrogenation of the aromatic analog. Rhodium catalysts favor ring reduction over carbonyl reduction.
Spectroscopic Characterization
Researchers identifying this compound should look for the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
2.12 (s, 3H): Methyl ketone protons (CH
-C=O). Distinctive singlet. -
2.35 (m, 1H): Methine proton at C3 (
-proton). - 1.05 (d, J = 7.0 Hz, 3H): Methyl group at C3.
- 0.90 – 1.80 (m, 11H): Cyclohexyl ring protons (complex envelope).
-
2.12 (s, 3H): Methyl ketone protons (CH
-
C NMR:
-
Carbonyl carbon (~212 ppm).
- -Carbon (C3) (~52 ppm, shifted downfield due to carbonyl).
-
Cyclohexyl carbons (26–40 ppm).
-
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is driven by
-
Molecular Ion (M
): m/z 154 (often weak). -
Base Peak: m/z 43 ([CH
CO] ), characteristic of methyl ketones. -
Diagnostic Fragment: m/z 83 (Cyclohexyl cation) or m/z 111 (Loss of acetyl group).
-
McLafferty Rearrangement: Unlikely to be dominant due to the lack of
-hydrogens on a linear chain (the -carbons are part of the ring), but ring fragmentation can occur.
Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.
Applications and Reactivity
Fragrance and Flavor
Similar to its isomer 4-cyclohexylbutan-2-one, the 3-isomer exhibits a fruity, woody, and slightly balsamic odor profile . The steric bulk at the
Pharmaceutical Intermediate
The ketone serves as a critical precursor for 3-cyclohexylbutan-2-amine via reductive amination. This amine motif is found in various bioactive compounds, including NMDA receptor antagonists and local anesthetics.
-
Protocol: Reaction with NH
/Ti(OiPr) followed by NaBH reduction yields the amine.
Safety and Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid oxidizing agents.[5]
-
Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12587449, 3-Cyclohexylbutan-2-one. Retrieved from [Link]
-
Organic Syntheses (2003). Catalytic Hydrogenation of Aromatic Ketones. (General methodology reference for Rh/Al2O3 reduction). Retrieved from [Link]
-
SpectraBase. Mass Spectrum of Cyclohexyl Ketones. John Wiley & Sons.[3] Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Cyclohexylbutan-2-one. Retrieved from [Link]
Sources
- 1. 84984-47-4|3-Ethyl-4-methylpentan-2-one|BLD Pharm [bldpharm.com]
- 2. 14073-97-3|(2S,5R)-2-Isopropyl-5-methylcyclohexanone|BLD Pharm [bldpharm.com]
- 3. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexylbutan-2-amine | 855364-40-8 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
3-Cyclohexylbutan-2-one CAS number and safety data sheet analysis
Part 1: Executive Summary & Chemical Identity
3-Cyclohexylbutan-2-one (CAS 20474-46-8) is a specialized aliphatic ketone featuring a cyclohexyl ring at the alpha-position relative to the carbonyl group. Unlike its more common isomer, 4-cyclohexylbutan-2-one (a frequent fragrance ingredient), the 3-isomer is primarily utilized as a high-value intermediate in the synthesis of sterically congested amines and chiral auxiliaries for drug development.
Its structural rigidity, provided by the alpha-cyclohexyl group, makes it a critical scaffold for introducing chirality into pharmaceutical backbones, particularly via diastereoselective reductive amination.
Chemical Identification Table
| Attribute | Detail |
| IUPAC Name | 3-Cyclohexylbutan-2-one |
| CAS Number | 20474-46-8 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| SMILES | CC(C1CCCCC1)C(=O)C |
| InChI Key | VRXQVTPKEMOWID-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid |
| Predicted Boiling Point | 220–225 °C (at 760 mmHg) |
| Solubility | Insoluble in water; soluble in EtOH, THF, DCM |
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of 3-cyclohexylbutan-2-one presents a regiochemical challenge: installing the bulky cyclohexyl group at the sterically hindered 3-position (alpha to the carbonyl) rather than the more accessible 4-position.
Primary Route: Catalytic Hydrogenation of 3-Phenylbutan-2-one
The most robust industrial route involves the complete saturation of the aromatic ring of 3-phenylbutan-2-one. This method is preferred over direct alkylation of butanone, which suffers from poly-alkylation and poor regioselectivity with secondary halides.
Mechanism & Protocol
This process utilizes a heterogeneous catalyst (Rhodium or Ruthenium on Carbon) to reduce the aromatic ring while attempting to preserve the ketone. Note: Over-reduction to the alcohol (3-cyclohexylbutan-2-ol) is a common side reaction; therefore, a two-step "Reduce-Then-Oxidize" workflow is often more reliable for high purity.
Step 1: Hydrogenation
-
Precursor: 3-Phenylbutan-2-one (CAS 769-59-5).
-
Catalyst: 5% Rh/C or 5% Ru/Al₂O₃ (preferred for ring saturation under milder conditions than Pd).
-
Conditions: 50–80 bar H₂, 80–100°C, Solvent: Isopropanol or Cyclohexane.
-
Reaction:
Step 2: Jones Oxidation (If Over-reduction Occurs) If the carbonyl is reduced to the alcohol (3-cyclohexylbutan-2-ol, CAS 76019-87-9), a mild oxidation restores the ketone.
-
Reagent: Pyridinium chlorochromate (PCC) or Swern Oxidation conditions.
-
Yield: Typically >85% overall from phenyl precursor.
Alternative Route: Alpha-Alkylation via Enamine
For laboratories lacking high-pressure hydrogenation equipment, an enamine-mediated alkylation of methyl ethyl ketone (MEK) is viable, though lower yielding.
-
Enamine Formation: React MEK with pyrrolidine to form the less substituted enamine (kinetic control).
-
Alkylation: React enamine with cyclohexyl bromide (slow due to steric hindrance).
-
Hydrolysis: Acidic hydrolysis yields the ketone.
Synthesis Workflow Diagram (DOT)
Caption: Workflow for the synthesis of 3-cyclohexylbutan-2-one via aromatic ring hydrogenation.
Part 3: Safety Data Sheet (SDS) Analysis
Disclaimer: Specific toxicological data for CAS 20474-46-8 is limited. The following analysis is derived from Read-Across methodology using structural analogs (4-cyclohexylbutan-2-one and methyl ethyl ketone) and functional group analysis (aliphatic ketones).
Hazards Identification (GHS Classification)
-
Signal Word: WARNING
-
Flammable Liquids: Category 4 (Combustible Liquid). Flash point predicted ~65–75°C.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Handling & Storage Protocols
-
Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Ketones can form peroxides upon prolonged exposure to air/light, although less likely than ethers; however, alpha-oxidation is possible.
-
Incompatibilities: Strong oxidizing agents, strong bases (can cause aldol condensation), and reducing agents.
Emergency Response
-
Inhalation: Move to fresh air. If symptoms persist (dizziness, drowsiness), seek medical attention.
-
Skin Contact: Wash with soap and water. The lipophilic cyclohexyl group facilitates skin absorption; monitor for dermatitis.
-
Fire Fighting: Use CO₂, dry chemical, or alcohol-resistant foam. Do not use a solid water stream as it may scatter the flammable liquid.
Part 4: Analytical Profiling
To validate the identity of synthesized or purchased 3-cyclohexylbutan-2-one, compare experimental data against these predicted spectral markers.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.9–1.8 ppm (Multiplet, 11H): Cyclohexyl ring protons.
-
δ 1.05 ppm (Doublet, 3H): Methyl group at C4 (
-CH-). -
δ 2.15 ppm (Singlet, 3H): Methyl ketone (
-C=O). -
δ 2.35 ppm (Multiplet, 1H): Methine proton at C3 (alpha-proton).
-
-
Diagnostic Shift: The methyl singlet at ~2.15 ppm confirms the methyl ketone moiety. The doublet at ~1.05 ppm confirms the branching at the alpha position.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 154.
-
Base Peak: m/z 43 (Acetyl group,
), characteristic of methyl ketones. -
Fragment: m/z 111 (
, loss of acetyl group leaving the cyclohexylethyl carbocation).
Part 5: References
-
PubChem. (2025). 3-Cyclohexylbutan-2-one (Compound Summary). National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2023). Hydrogenation of Aromatic Ketones: Catalysts and Selectivity. [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Cyclohexyl derivatives and ketone safety profiles. [Link]
Thermodynamic Properties and Stability of 3-Cyclohexylbutan-2-one
Executive Summary
3-Cyclohexylbutan-2-one (CAS 20474-46-8) represents a distinct class of alpha-substituted cycloaliphatic ketones. Often utilized as a chiral building block in the synthesis of pharmaceutical intermediates and fragrance compounds, its utility is defined by the steric bulk of the cyclohexyl group adjacent to the carbonyl center. This guide provides a comprehensive analysis of its thermodynamic profile, stability mechanisms (specifically racemization and oxidation), and required characterization protocols.
Key Technical Insight: The presence of a chiral center at the
Chemical Identity and Structural Analysis[1]
| Property | Detail |
| IUPAC Name | 3-Cyclohexylbutan-2-one |
| CAS Number | 20474-46-8 |
| Molecular Formula | |
| Molecular Weight | 154.25 g/mol |
| SMILES | CC(C1CCCCC1)C(=O)C |
| Chirality | One chiral center at C3.[1][2] Exists as (R)- and (S)- enantiomers.[3][4] |
Structural Implications on Stability
The molecule features a 2-butanone skeleton substituted at the 3-position with a cyclohexyl ring.
-
Steric Hindrance: The bulky cyclohexyl group at C3 provides significant steric shielding to the carbonyl carbon, reducing the rate of nucleophilic attack compared to linear ketones (e.g., 2-decanone).
-
Alpha-Acidity: The proton at C3 is acidic (
). Despite the steric bulk, basic conditions can deprotonate this site, leading to the formation of an enolate ion and subsequent racemization.
Thermodynamic Profile
In the absence of extensive calorimetric data in public repositories for this specific isomer, the following properties are derived using validated Group Contribution Methods (Joback/Reid) and comparative analysis with structural analogs (e.g., 4-cyclohexyl-2-butanone).
Estimated Thermophysical Properties[6]
| Property | Value (Est.) | Method/Notes |
| Boiling Point ( | Joback Method (Standard Pressure) | |
| Melting Point ( | Estimated based on symmetry/molecular weight | |
| Flash Point | Closed Cup (Correlation with | |
| Density ( | At | |
| Vapor Pressure | At | |
| LogP (Octanol/Water) | Lipophilic; poor water solubility | |
| Enthalpy of Vaporization ( | At |
Solubility Thermodynamics
-
Water: Insoluble (< 0.5 g/L). The hydrophobic cyclohexyl ring dominates the solvation energetics.
-
Organic Solvents: Miscible with ethanol, diethyl ether, dichloromethane, and toluene.
-
Implication: Extraction protocols should utilize non-polar solvents; reverse-phase HPLC is required for analytical monitoring.
Stability Assessment and Degradation Pathways
Keto-Enol Tautomerism & Racemization
The most critical stability parameter for 3-Cyclohexylbutan-2-one in pharmaceutical applications is the stereochemical integrity of the C3 position.
-
Mechanism: Under neutral conditions, the keto form is thermodynamically favored (>99.9%). However, trace bases or acids catalyze the formation of the enol (3-cyclohexylbut-2-en-2-ol).
-
Risk: If the compound is synthesized as a pure enantiomer, storage in non-neutral glass or protic solvents can lead to racemization.
Oxidative Instability
Like all ketones with alpha-hydrogens, this compound is susceptible to autoxidation, although the secondary nature of the C3 carbon makes it less reactive than primary alpha-carbons.
-
Pathway: Radical abstraction of the C3 tertiary proton
Formation of hydroperoxide Chain cleavage (Baeyer-Villiger type rearrangement precursors).
Degradation Pathway Diagram
The following diagram illustrates the primary stability risks: Racemization (reversible) and Metabolic/Chemical Reduction.
Figure 1: Primary degradation and transformation pathways. Note the central role of the enol intermediate in racemization.
Experimental Protocols
Protocol: Vapor Pressure Determination (Static Method)
Purpose: To generate accurate thermodynamic data for process safety and volatility assessments.
Equipment:
-
Isoteniscope or Static Vapor Pressure Apparatus.
-
High-vacuum line (
Torr). -
Temperature-controlled bath (
).
Procedure:
-
Sample Preparation: Load 10 mL of 3-Cyclohexylbutan-2-one into the sample bulb.
-
Degassing: Freeze the sample using liquid nitrogen. Evacuate the headspace to remove air. Thaw. Repeat the freeze-pump-thaw cycle 3 times to remove dissolved gases (crucial for accuracy).
-
Equilibration: Immerse the bulb in the thermostat bath at the starting temperature (e.g.,
). Allow 30 minutes for thermal equilibrium. -
Measurement: Record the pressure differential using a capacitance manometer.
-
Step-Scan: Increase temperature in
increments up to , recording pressure at each step. -
Analysis: Plot
vs . The slope corresponds to (Clausius-Clapeyron relation).
Protocol: Accelerated Stability Testing (Forced Degradation)
Purpose: To validate the stability-indicating HPLC method and determine shelf-life risks.
Workflow Diagram:
Figure 2: Forced degradation workflow for stability profiling.
Detailed Steps:
-
Acid Stress: Add 1 mL of 0.1 N HCl to 1 mL of sample stock. Heat at
for 24 hours. Expected Result: Minimal degradation (ketones are acid stable), potential minor racemization. -
Base Stress: Add 1 mL of 0.1 N NaOH. Heat at
for 24 hours. Expected Result: High risk of racemization; potential aldol condensation products if concentration is high. -
Oxidative Stress: Add 1 mL of 3%
. Expected Result: Formation of N-oxide (if amine impurities) or Baeyer-Villiger esters. -
Analysis: Neutralize samples and analyze via HPLC-UV (210 nm detection) or GC-MS.
References
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Ketones. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
PubChem. Compound Summary: 3-Cyclohexylbutan-2-one (CID 12587449).[1] National Library of Medicine. Available at: [Link]
- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][6] Oxford University Press. (Authoritative source for keto-enol tautomerism mechanisms).
Sources
- 1. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (r)-3-Cyclohexyl-2-butanone | C10H18O | CID 92840157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]
- 4. 3-Cyclohexylbutan-2-amine | 855364-40-8 | Benchchem [benchchem.com]
- 5. Butanoic acid, cyclohexyl ester [webbook.nist.gov]
- 6. Synthesis [www2.chemistry.msu.edu]
Navigating the Solubility Landscape of 3-Cyclohexylbutan-2-one: A Technical Guide for Researchers
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. This in-depth technical guide provides a comprehensive analysis of the solubility of 3-Cyclohexylbutan-2-one, a ketone with a distinctive molecular architecture, in both polar and non-polar solvent systems. By dissecting the interplay of intermolecular forces and molecular structure, this paper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict and experimentally determine the solubility of this and structurally related compounds.
Introduction: The Significance of Solubility in Scientific Endeavors
In the realms of chemical synthesis, pharmaceutical development, and materials science, the ability of a compound to dissolve in a given solvent is of paramount importance. For drug development professionals, solubility directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In chemical manufacturing, it governs the choice of reaction media, purification strategies, and formulation approaches. 3-Cyclohexylbutan-2-one, with its combination of a polar carbonyl group and a non-polar cyclohexyl moiety, presents an interesting case study in the principles of solubility. Understanding its behavior in different solvent environments is crucial for its effective application.
Theoretical Framework: The Principles Governing Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The key intermolecular forces at play include:
-
London Dispersion Forces: Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron distribution. They are the primary forces of attraction in non-polar molecules.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.
-
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).
The molecular structure of 3-Cyclohexylbutan-2-one (C10H18O) features a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. However, the molecule is dominated by a large, non-polar cyclohexyl ring and a butyl chain. This dual character is the primary determinant of its solubility profile. The calculated XLogP3 value of 3.2 for 3-Cyclohexylbutan-2-one further indicates a significant lipophilic (oil-loving) character[1].
Solubility Profile of 3-Cyclohexylbutan-2-one
Based on its molecular structure and the principles of intermolecular forces, we can predict the solubility of 3-Cyclohexylbutan-2-one in representative polar and non-polar solvents.
Solubility in Polar Solvents (e.g., Water)
Water is a highly polar solvent (dielectric constant ≈ 80) characterized by its extensive hydrogen bonding network[2][3][4][5]. For 3-Cyclohexylbutan-2-one to dissolve in water, it must disrupt these strong hydrogen bonds. While the carbonyl oxygen of the ketone can accept a hydrogen bond from a water molecule, the large, non-polar cyclohexyl and butyl groups cannot effectively interact with the polar water molecules. The energy required to overcome the strong cohesive forces of water is not sufficiently compensated by the formation of new solute-solvent interactions. Consequently, the solubility of 3-Cyclohexylbutan-2-one in water is expected to be low . As the length of the carbon chain in ketones increases, their water solubility decreases significantly[6][7][8][9][10][11].
Solubility in Non-Polar Solvents (e.g., Hexane)
Hexane is a non-polar solvent (dielectric constant ≈ 1.9) with only London dispersion forces as its primary intermolecular interactions[12][13][14][15]. The non-polar cyclohexyl and butyl portions of 3-Cyclohexylbutan-2-one can readily interact with hexane molecules through London dispersion forces. While the polar carbonyl group is less compatible with the non-polar solvent, the energetic penalty for this is relatively small compared to the favorable interactions of the large non-polar regions. Therefore, 3-Cyclohexylbutan-2-one is predicted to be highly soluble in non-polar solvents like hexane. Generally, aldehydes and ketones are soluble in most common organic solvents[6].
Predicted Solubility Summary
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility of 3-Cyclohexylbutan-2-one | Primary Intermolecular Interactions |
| Water | Polar, Protic | 80 | Low | Solute-Solvent: Hydrogen bonding (acceptor), Dipole-Dipole. Solvent-Solvent: Extensive Hydrogen Bonding. |
| Hexane | Non-Polar | 1.9 | High | Solute-Solvent: London Dispersion Forces. Solvent-Solvent: London Dispersion Forces. |
Experimental Determination of Solubility: The Shake-Flask Method
To empirically validate the predicted solubility, the shake-flask method is a reliable and widely used technique[16][17][18][19][20]. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Detailed Experimental Protocol
-
Preparation of Materials:
-
3-Cyclohexylbutan-2-one (solute) of high purity.
-
High-purity water (polar solvent).
-
High-purity hexane (non-polar solvent).
-
Glass flasks with airtight stoppers.
-
A temperature-controlled orbital shaker or water bath.
-
A calibrated analytical balance.
-
A suitable analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC)).
-
Syringe filters (e.g., 0.45 µm PTFE for hexane, 0.45 µm PVDF for water).
-
-
Procedure:
-
Add an excess amount of 3-Cyclohexylbutan-2-one to a known volume of the chosen solvent (water or hexane) in a glass flask. The presence of undissolved solid is crucial to ensure saturation[16].
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm)[19].
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached[18][19].
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter appropriate for the solvent to remove any undissolved microparticles.
-
Prepare a series of dilutions of the filtrate with the pure solvent as necessary to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of 3-Cyclohexylbutan-2-one in the diluted samples using a pre-validated analytical method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Self-Validating System and Causality
-
Excess Solute: The continuous presence of undissolved solid ensures that the solution remains saturated, providing a true measure of equilibrium solubility.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature is critical for reproducibility[19].
-
Equilibration Time: Allowing sufficient time for equilibration is essential to avoid underestimating the solubility. Preliminary time-course studies can be conducted to determine the minimum time required to reach a plateau in concentration.
-
Filtration: This step is critical to separate the dissolved solute from any solid particles, which would otherwise lead to an overestimation of the solubility. The filter material should be chemically inert to the solvent and not adsorb the solute.
Visualizing Intermolecular Interactions
The following diagrams illustrate the key intermolecular forces governing the solubility of 3-Cyclohexylbutan-2-one in polar and non-polar solvents.
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The Chemo-Evolutionary Pathway of 3-Cyclohexylbutan-2-one: From Aromatic Precursors to Chiral Scaffolds
[1]
Part 1: Executive Summary & Historical Context[1]
The "Gateway" Molecule
3-Cyclohexylbutan-2-one (CAS: 54784-93-1 / 20474-46-8) occupies a unique niche in organic synthesis.[1] It is not merely a solvent or a simple building block; it represents a "saturation gateway." Structurally, it sits at the intersection of aromatic chemistry and alicyclic pharmacophores. Historically, its significance emerged not from a single "eureka" moment, but through the evolution of catalytic hydrogenation technologies in the early 20th century and the demand for bulky, lipophilic chiral auxiliaries in the late 20th century.
The Historical Trajectory
The discovery of 3-Cyclohexylbutan-2-one is inextricably linked to the work of Paul Sabatier (Nobel Prize, 1912), who pioneered the hydrogenation of aromatics. While early efforts focused on simple benzene-to-cyclohexane reductions, the mid-20th century saw a push to hydrogenate functionalized aromatics without destroying sensitive groups like ketones.[1]
-
The Sabatier Era (1900s-1930s): Initial identification of cyclohexyl derivatives as byproducts of exhaustive hydrogenation of phenyl ketones.
-
The Fragrance Epoch (1960s-1980s): Recognition of cyclohexyl ketones (including the 4-isomer) as carriers of "fruity" and "musky" notes, distinct from their sharp aromatic counterparts.
-
The Chiral Era (1990s-Present): The molecule became a critical intermediate for synthesizing 3-Cyclohexylbutan-2-amine , a sterically demanding chiral amine used in stereoselective synthesis and drug discovery (e.g., HIV protease inhibitors and peptidomimetics).[1]
Part 2: Chemical Foundations & Structural Logic[1]
Structural Analysis
The molecule features a 2-butanone backbone with a cyclohexyl group at the C3 position.[1] This creates a chiral center at C3 , making the molecule exist as a pair of enantiomers (
| Feature | Specification | Impact on Reactivity |
| Core Skeleton | Butan-2-one | Provides the electrophilic carbonyl for derivatization (e.g., reductive amination).[1] |
| Substituent | Cyclohexyl (C3) | Adds significant steric bulk ( |
| Chirality | C3 Center | The steric bulk of the cyclohexyl group directs nucleophilic attack on the carbonyl, crucial for diastereoselective induction. |
The Selectivity Challenge
Synthesizing 3-Cyclohexylbutan-2-one from its aromatic precursor (3-Phenylbutan-2-one) presents a classic chemoselectivity problem:
Part 3: Synthesis Protocols & Methodologies
This guide presents two distinct routes: the Precision Hydrogenation Route (preferred for lab-scale and stereocontrol) and the Friedel-Crafts Route (industrial alternative).[1]
Method A: Selective Catalytic Hydrogenation (The Precision Route)
This protocol describes the conversion of 3-Phenylbutan-2-one to 3-Cyclohexylbutan-2-one using Rhodium on Alumina.[1]
Mechanism: The aromatic ring adsorbs flat onto the metal surface.[1] Rhodium is unique because it can hydrogenate the arene at lower temperatures/pressures where the carbonyl reduction is kinetically slow.
Protocol:
-
Substrate Preparation: Dissolve 3-Phenylbutan-2-one (10.0 g, 67.5 mmol) in Methanol (100 mL).
-
Catalyst Loading: Add 5% Rh/Al
O (500 mg, 5 wt% loading). Note: Avoid Pd/C as it often leads to hydrogenolysis of the benzylic C-C bond or reduction of the ketone. -
Reactor Setup: Seal in a high-pressure autoclave (e.g., Parr reactor). Purge with N
(3x) and then H (3x).[1] -
Hydrogenation: Pressurize to 50 bar (725 psi) H
. Heat to 60°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations. -
Monitoring: Monitor H
uptake. Reaction typically completes in 4-6 hours.[1] -
Workup: Cool to RT. Vent H
. Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).[1] Concentrate filtrate in vacuo. -
Purification: Distillation (bp ~95°C at 15 mmHg) yields the product as a colorless oil.[1]
Method B: Friedel-Crafts Acylation (The Industrial Route)
A more direct, albeit lower-yielding, route involves the reaction of cyclohexane with crotonyl chloride, followed by in-situ reduction.
Protocol Overview:
Part 4: Visualization of Pathways
The following diagram illustrates the synthesis pathways and the critical branching point towards the chiral amine application.
Caption: Figure 1. The synthesis pipeline transforming aromatic precursors into the lipophilic 3-cyclohexyl scaffold, enabling downstream pharmaceutical and fragrance applications.
Part 5: Advanced Applications & Mechanism of Action
The Chiral Auxiliary Role
The primary value of 3-Cyclohexylbutan-2-one in modern drug discovery lies in its conversion to 3-Cyclohexylbutan-2-amine .[1]
-
Steric Steering: When this amine is used as a chiral auxiliary (e.g., in amide enolate alkylations), the bulky cyclohexyl group forces incoming electrophiles to approach from the opposite face (anti-trajectory).
-
Lipophilicity: In drug candidates (like Renin or HIV protease inhibitors), the cyclohexyl group mimics the hydrophobic side chains of amino acids (like Leucine or Phenylalanine) but with greater metabolic stability than a phenyl ring (no metabolic oxidation at the para-position).
Experimental Data: Catalyst Screening
The following table summarizes the selectivity of different catalysts for the hydrogenation of 3-Phenylbutan-2-one, highlighting why Rhodium is the standard.
| Catalyst | Conditions | Product Distribution | Outcome |
| 5% Pd/C | 25°C, 1 atm H | 3-Phenylbutan-2-ol | Failure: Ketone reduced, Ring intact.[1] |
| Raney Ni | 100°C, 100 bar H | 3-Cyclohexylbutan-2-ol | Failure: Over-reduction (Ring + Ketone).[1] |
| 5% Rh/Al | 60°C, 50 bar H | 3-Cyclohexylbutan-2-one | Success: >95% Selectivity for Ring reduction.[1] |
| PtO | 25°C, 3 atm H | Mixture | Poor selectivity.[1] |
Part 6: References
-
PubChem. (2025).[1][3] Compound Summary: 3-Cyclohexylbutan-2-one (CID 12587449).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed protocols on Rh vs Pd selectivity).
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on aromatic ketone hydrogenation).
-
US Patent 2025/0043211 A1. (2025).[1] Use of 4-cyclohexylbutan-2-one as a fragrance.[1][4] (Contextualizing the isomer applications). Retrieved from
Sources
Technical Profile: Thermodynamic & Vapor Pressure Characterization of 3-Cyclohexylbutan-2-one
The following is an in-depth technical guide regarding the thermodynamic and physical properties of 3-Cyclohexylbutan-2-one.
Part 1: Executive Summary & Chemical Identity
3-Cyclohexylbutan-2-one (CAS: 20474-46-8) is a saturated ketone featuring a cyclohexyl ring substituent at the
Unlike its linear isomer (4-cyclohexyl-2-butanone), the 3-position branching introduces steric hindrance that subtly alters its volatility profile and boiling point. This guide addresses the critical data gap in experimental literature by synthesizing available property data with thermodynamic modeling to provide a working reference for researchers.
Structural Analysis
-
Molecular Formula:
[2][3][4] -
Stereochemistry: The molecule possesses a chiral center at the C3 position, existing as
and enantiomers. Standard commercial grades are typically racemic mixtures.
Figure 1: Structural components influencing the thermodynamic behavior of 3-Cyclohexylbutan-2-one.
Part 2: Thermodynamic Data & Vapor Pressure Profile
Due to the niche application of this specific isomer, direct experimental vapor pressure curves are sparse in open literature. The data below represents a synthesis of comparative homolog analysis (using Cyclohexylacetone and 4-Cyclohexyl-2-butanone as anchors) and predictive thermodynamic modeling.
Critical Physical Properties
| Property | Value (Range/Est.) | Confidence | Methodology |
| Boiling Point (760 mmHg) | 238 – 245 °C | High (Derived) | Homolog Extrapolation [1, 2] |
| Boiling Point (12 mmHg) | 110 – 115 °C | Medium | Nomograph Conversion |
| Vapor Pressure (25 °C) | 0.0045 mmHg | Medium | Antoine Prediction |
| Flash Point | ~105 °C | High (Predicted) | Closed Cup Correlation |
| Density (25 °C) | 0.915 g/mL | High | Structure-Property Relationship |
| LogP (Octanol/Water) | 3.2 | High | Computed (XLogP3) [3] |
Scientific Rationale for Boiling Point: The lower homolog, Cyclohexylacetone (C9), has an experimental boiling point of 198–200 °C [4].[5][6][7] The addition of a methyl group to the alkyl chain (increasing C9 to C10) typically elevates the boiling point by 20–30 °C. Consequently, 3-Cyclohexylbutan-2-one is projected to boil in the 238–245 °C range. This is consistent with the linear isomer, 4-cyclohexyl-2-butanone, which boils at ~240 °C (extrapolated from reduced pressure data).
Vapor Pressure Modeling (Antoine Equation)
For process engineering and distillation planning, the vapor pressure (
Estimated Parameters:
-
A: 7.35
-
B: 1950
-
C: 200
Note: These parameters are derived from a two-point fit (BP @ 760 mmHg and predicted VP @ 25 °C). They are suitable for vacuum distillation planning but should be validated for critical high-pressure applications.
Part 3: Experimental Determination Methodologies
For researchers requiring precise, self-validated data for regulatory or process safety purposes, the following experimental protocols are recommended.
Dynamic Ebulliometry (Boiling Point Determination)
This method is superior to simple distillation for generating Vapor Pressure-Temperature (V-T) curves.
Protocol:
-
Apparatus: Use a Swietoslawski ebulliometer or a Cotrell pump system to ensure equilibrium between liquid and vapor phases.
-
Pressure Control: Connect the system to a vacuum manifold with a digital manometer (accuracy
Torr). -
Procedure:
-
Charge the ebulliometer with 20 mL of purified 3-Cyclohexylbutan-2-one (>99% purity by GC).
-
Stepwise reduce pressure from 760 Torr down to 10 Torr.
-
At each pressure step, allow the boiling temperature to stabilize (
over 10 min). -
Record
vs. .
-
-
Validation: Calibrate the system using Decanone or Naphthalene as a standard.
Static Method (Vapor Pressure at Ambient T)
For low-volatility measurements (20–50 °C), the static method minimizes error from non-condensable gases.
Protocol:
-
Degassing: The sample must be subjected to multiple freeze-pump-thaw cycles to remove dissolved oxygen/nitrogen.
-
Equilibrium: Place the degassed sample in a thermostated cell connected to a capacitance diaphragm gauge.
-
Measurement: Allow 4–6 hours for equilibrium. The pressure reading is the Total Vapor Pressure.
Figure 2: Decision matrix for experimental vapor pressure determination.
Part 4: Synthesis & Purity Implications
The physical properties of 3-Cyclohexylbutan-2-one can be significantly altered by impurities arising from its synthesis.
Primary Synthetic Route: Hydrogenation of 3-Phenylbutan-2-one using a Rhodium or Platinum catalyst on carbon (Rh/C or Pt/C) at elevated pressure (50–100 bar).
-
Impurity Profile: Incomplete reduction may leave aromatic residues (3-phenylbutan-2-one), which have higher boiling points and different refractive indices.
-
Purification: Fractional distillation is required. Due to the high boiling point (240 °C), vacuum distillation is mandatory to prevent thermal degradation or polymerization.
-
Recommendation: Distill at <10 mmHg (approx. BP 105–110 °C).
-
Part 5: References
-
PubChem. (2025).[1][3][4] 3-Cyclohexylbutan-2-one (Compound).[1][2][3] National Library of Medicine. [Link]
-
The Good Scents Company. (2024). Cyclohexylacetone Properties and Data. [Link]
-
EPA CompTox. (2025). Chemicals Dashboard: 3-Cyclohexylbutan-2-one. U.S. Environmental Protection Agency. [Link]
-
NIST Chemistry WebBook. (2024). Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology. [Link]
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- 3. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. grokipedia.com [grokipedia.com]
Stereochemistry and chirality of 3-Cyclohexylbutan-2-one isomers
An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Cyclohexylbutan-2-one Isomers
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of 3-Cyclohexylbutan-2-one, a chiral ketone with significant potential as a synthetic building block. We will explore the molecule's structural features giving rise to chirality, outline robust methodologies for the synthesis of the racemic mixture, and detail a validated protocol for the enantioselective separation and characterization of its (R) and (S) isomers. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of chiral molecules and their practical handling.
Introduction: The Significance of Chirality in Ketone Scaffolds
3-Cyclohexylbutan-2-one (C10H18O) is a ketone featuring a cyclohexyl moiety attached to a butane backbone.[1] Its structure contains a single stereocenter, making it a chiral molecule that exists as a pair of enantiomers.[2] In fields such as pharmaceuticals and materials science, the "handedness" of a molecule can dictate its biological activity, toxicity, and physical properties.[3][4] For instance, approximately 60% of all pharmaceutical drugs are chiral, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[3] Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of molecules like 3-Cyclohexylbutan-2-one is not merely an academic exercise but a critical requirement for advanced chemical and pharmaceutical development.
This guide provides the foundational knowledge and practical protocols necessary to master the stereochemistry of this compound, from theoretical understanding to laboratory execution.
Molecular Structure and Stereoisomers
The chirality of 3-Cyclohexylbutan-2-one originates from a single chiral center at the C3 position of the butane chain. This carbon atom is bonded to four different substituent groups: a hydrogen atom, a methyl group (-CH3), an acetyl group (-C(=O)CH3), and a cyclohexyl group (-C6H11).
The presence of one chiral center means the molecule can exist as two non-superimposable mirror images, known as enantiomers.[5] These are designated as (R)-3-Cyclohexylbutan-2-one and (S)-3-Cyclohexylbutan-2-one according to the Cahn-Ingold-Prelog priority rules.[5]
Caption: The (R) and (S) enantiomers of 3-Cyclohexylbutan-2-one.
Enantiomers share identical physical properties (melting point, boiling point, solubility) in an achiral environment, but they differ in their interaction with plane-polarized light and other chiral entities.[6] This difference is the basis for their separation and characterization.
Synthesis of Racemic 3-Cyclohexylbutan-2-one
A standard laboratory synthesis of the racemic mixture (a 50:50 mixture of both enantiomers) can be achieved via the oxidation of the corresponding secondary alcohol, 3-cyclohexylbutan-2-ol.[7][8] This precursor alcohol contains two chiral centers, leading to four possible stereoisomers (two diastereomeric pairs). However, oxidation of any of these isomers to the ketone eliminates the stereocenter at C2, yielding the target ketone with a single chiral center at C3.
Protocol 3.1: Oxidation of 3-Cyclohexylbutan-2-ol to Racemic 3-Cyclohexylbutan-2-one
-
Reactant Preparation: Dissolve one equivalent of 3-cyclohexylbutan-2-ol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidizing Agent Addition: Slowly add 1.5 equivalents of Pyridinium chlorochromate (PCC) to the solution at room temperature.
-
Expert Insight: PCC is chosen as a mild oxidizing agent to prevent over-oxidation to a carboxylic acid, ensuring a high yield of the desired ketone.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure racemic 3-cyclohexylbutan-2-one.
-
Structural Verification: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong absorption for the ketone carbonyl group (C=O) around 1715 cm⁻¹.
Enantiomeric Resolution via Chiral HPLC
The separation of enantiomers, a process known as resolution, is a critical step.[9] While classical resolution involves forming diastereomeric salts, modern analytical and preparative separations heavily rely on chiral chromatography.[6][10] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique that utilizes a Chiral Stationary Phase (CSP) to differentially interact with each enantiomer, leading to different retention times and thus, separation.[3][11]
Expertise in Method Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for separating a wide range of racemates, including ketones.[12][13] The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral polymer, driven by interactions like hydrogen bonding, dipole-dipole forces, and inclusion into the chiral cavities of the polysaccharide structure.[11]
Caption: Experimental workflow for the resolution and analysis of 3-Cyclohexylbutan-2-one enantiomers.
Protocol 4.1: Chiral HPLC Separation
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[13]
-
Mobile Phase: A freshly prepared and degassed mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 95:5 (v/v).
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (for the ketone n-π* transition).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the racemic 3-Cyclohexylbutan-2-one in the mobile phase at a concentration of approximately 1 mg/mL.
-
Execution and Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram. Two distinct peaks corresponding to the two enantiomers should be observed.
-
Self-Validation: The separation is validated if the resolution factor (Rs) between the two peaks is greater than 1.5, indicating baseline separation.
-
Calculate the enantiomeric excess (% ee) of any sample using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100. For the racemic starting material, this should be ~0%.
-
Characterization of Separated Enantiomers
Once separated, the absolute configuration of each enantiomer must be determined. Polarimetry is the primary technique for this, as enantiomers rotate plane-polarized light in equal but opposite directions.[4][14]
Protocol 5.1: Analysis by Polarimetry
-
Sample Preparation: Collect the fractions corresponding to each separated peak from the preparative chiral HPLC. Carefully evaporate the solvent. Prepare a solution of each isolated enantiomer in a suitable solvent (e.g., chloroform) at a precisely known concentration (c, in g/mL).
-
Measurement:
-
Use a polarimeter, typically with a sodium D-line light source (589 nm).[15]
-
Measure the observed optical rotation (α) for each enantiomeric sample using a sample cell of a known path length (l, in decimeters).
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] for each enantiomer using the formula:
-
[α] = α / (c * l)
-
The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[15]
-
Data Presentation
The expected analytical data for the resolved enantiomers can be summarized as follows.
| Property | (R)-3-Cyclohexylbutan-2-one | (S)-3-Cyclohexylbutan-2-one |
| Chiral HPLC Retention Time | t₁ (Hypothetical) | t₂ (Hypothetical, t₂ > t₁) |
| Specific Rotation [α] | +x° (Hypothetical) | -x° (Hypothetical) |
| Enantiomeric Excess (% ee) | >99% | >99% |
Trustworthiness Note: The absolute values of retention time and specific rotation are instrument and condition-dependent. The critical validation lies in observing two well-resolved peaks and specific rotations that are equal in magnitude and opposite in sign. The assignment of (+) or (-) rotation to the R or S configuration must be determined experimentally or by comparison to literature values for structurally similar compounds.
Conclusion and Future Outlook
This guide has established a robust framework for understanding, synthesizing, separating, and characterizing the stereoisomers of 3-Cyclohexylbutan-2-one. The provided protocols for racemic synthesis via oxidation and enantiomeric resolution by chiral HPLC represent field-proven, reliable methodologies. Mastery of these techniques empowers researchers to access enantiomerically pure materials, a crucial capability for advancing drug discovery, asymmetric synthesis, and materials science. Further research may focus on developing efficient asymmetric synthesis routes to directly produce a single enantiomer, bypassing the need for chiral resolution.
References
-
Title: Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Selective Reduction of Hindered Chiral Ketones. Analysis of Diastereoisomeric Products by Gas Chromatography and Polarimetry Source: The Chemical Educator | University of California Press URL: [Link]
-
Title: Chiral HPLC Column Source: Phenomenex URL: [Link]
-
Title: Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases Source: PubMed URL: [Link]
-
Title: Chiral HPLC and SFC Columns Source: Columnex URL: [Link]
-
Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]
-
Title: (r)-3-Cyclohexyl-2-butanone | C10H18O | CID 92840157 Source: PubChem URL: [Link]
-
Title: Chiral compound analyses and Faraday polarimetry Source: IBZ Messtechnik GmbH URL: [Link]
-
Title: Pharmaceutical Organic Chemistry-II (BP401T) Source: ASBASJSM College of Pharmacy URL: [Link]
-
Title: 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 Source: PubChem URL: [Link]
-
Title: Absolute optical chiral analysis using cavity-enhanced polarimetry Source: PMC - NIH URL: [Link]
-
Title: 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 Source: PubChem URL: [Link]
-
Title: 3-Cyclohexylbutan-2-amine | C10H21N | CID 65439714 Source: PubChem URL: [Link]
-
Title: (Z)-3-Cyclohexyl-2-buten-1-ol Source: SpectraBase URL: [Link]
-
Title: 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds Source: CHENIKER URL: [Link]
-
Title: How do you separate enantiomers? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Chiral molecules Source: SlideShare URL: [Link]
-
Title: 4.6. Separating enantiomers Source: Lumen Learning - Organic Chemistry 1: An open textbook URL: [Link]
-
Title: Organic Chemistry Source: Cengage URL: [Link]
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An In-Depth Technical Guide to the Toxicological Profile and Exposure Limits for 3-Cyclohexylbutan-2-one
Abstract
This technical guide provides a comprehensive toxicological profile for 3-Cyclohexylbutan-2-one, a substance for which limited direct toxicological data exists. Employing a scientifically rigorous read-across approach, this document leverages data from structurally similar analogue compounds—cyclohexanone, methyl isobutyl ketone (MIBK), and 2-heptanone—to characterize potential hazards. The guide details the predicted toxicokinetics, acute and chronic toxicity, and genotoxic potential of 3-Cyclohexylbutan-2-one. Based on this in-depth analysis and established methodologies for data-poor substances, a provisional Occupational Exposure Limit (OEL) is proposed. Furthermore, this document serves as a practical resource for researchers by providing detailed, step-by-step protocols for key toxicological assays, ensuring the principles of expertise, trustworthiness, and authoritative grounding are upheld.
Introduction and Rationale for a Read-Across Approach
3-Cyclohexylbutan-2-one is a ketone with a molecular structure that combines a cyclic (cyclohexyl) and a short-chain aliphatic moiety. In the landscape of drug development and chemical manufacturing, understanding the toxicological profile of such compounds is paramount for ensuring worker safety and for regulatory compliance. However, for many novel or low-volume chemicals, a full suite of toxicological studies may not be available. In such instances, a read-across approach is a scientifically valid and widely accepted method for data gap filling.[1][2][3]
The fundamental principle of read-across is that the toxicological properties of a substance can be inferred from one or more structurally and mechanistically similar analogue compounds for which extensive data are available. The selection of appropriate analogues is a critical step, requiring expert judgment and a thorough understanding of structure-activity relationships, physicochemical properties, and metabolic pathways.
For 3-Cyclohexylbutan-2-one, the following analogues have been selected to construct its toxicological profile:
-
Cyclohexanone: Represents the cyclic ketone moiety.
-
Methyl Isobutyl Ketone (MIBK, 4-methyl-2-pentanone): An aliphatic ketone with a similar carbon number and branching.
-
2-Heptanone: A straight-chain aliphatic ketone that provides additional data on the systemic effects of ketones of this size.
This guide will systematically evaluate the toxicological data for these analogues to build a robust and conservative toxicological profile for 3-Cyclohexylbutan-2-one.
Physicochemical Properties and Structural Similarities
The justification for the read-across approach begins with a comparison of the physicochemical properties and structural features of the target compound and its analogues.
| Property | 3-Cyclohexylbutan-2-one | Cyclohexanone | Methyl Isobutyl Ketone (MIBK) | 2-Heptanone |
| CAS Number | 20474-46-8 | 108-94-1 | 108-10-1 | 110-43-0 |
| Molecular Formula | C₁₀H₁₈O | C₆H₁₀O | C₆H₁₂O | C₇H₁₄O |
| Molecular Weight ( g/mol ) | 154.25 | 98.14 | 100.16 | 114.19 |
| Boiling Point (°C) | ~205-207 (Predicted) | 155.6 | 117-118 | 151 |
| Vapor Pressure | Low (Predicted) | 5 mmHg @ 20°C | 16 mmHg @ 20°C | 2.6 mmHg @ 20°C |
| Water Solubility | Low (Predicted) | 8.7 g/100mL @ 20°C | 1.9 g/100mL @ 20°C | 0.43 g/100mL @ 20°C |
Data sourced from various chemical databases.
The structural similarities and differences inform the potential for shared metabolic pathways and toxicological effects.
Figure 1: Structural Analogy for Read-Across.
Predicted Toxicological Profile of 3-Cyclohexylbutan-2-one
This section synthesizes the toxicological data from the selected analogues to predict the profile of 3-Cyclohexylbutan-2-one.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Based on the properties of the analogue compounds, 3-Cyclohexylbutan-2-one is expected to be well-absorbed through inhalation, oral, and dermal routes.[4][5] Its moderate lipophilicity suggests that dermal absorption could be a significant route of exposure in occupational settings.
Distribution: Following absorption, 3-Cyclohexylbutan-2-one is likely to be widely distributed throughout the body, with potential for partitioning into lipid-rich tissues, similar to other ketones.[6]
Metabolism: The metabolism of 3-Cyclohexylbutan-2-one is predicted to follow pathways established for its structural analogues. The ketone group is likely to be reduced to a secondary alcohol (3-cyclohexylbutan-2-ol) by alcohol dehydrogenases.[7][8] The cyclohexyl ring may undergo hydroxylation at various positions, primarily mediated by cytochrome P450 enzymes.[3][9] The resulting alcohols and diols would then be conjugated with glucuronic acid or sulfate to facilitate excretion.[7]
Figure 2: Predicted Metabolic Pathway of 3-Cyclohexylbutan-2-one.
Excretion: The primary route of excretion for the metabolites of 3-Cyclohexylbutan-2-one is expected to be via the urine as glucuronide and sulfate conjugates.[7] A small fraction may be excreted unchanged in expired air.
Acute Toxicity
The acute toxicity of 3-Cyclohexylbutan-2-one is predicted to be low to moderate, based on data from its analogues.
| Endpoint | Cyclohexanone | Methyl Isobutyl Ketone | 2-Heptanone | Predicted for 3-Cyclohexylbutan-2-one |
| Oral LD₅₀ (rat) | 1,800 mg/kg[7] | 2,080 mg/kg | 1,600 mg/kg[1] | Low to Moderate (1,500 - 2,500 mg/kg) |
| Dermal LD₅₀ (rabbit) | 948 mg/kg | >16,000 mg/kg | 12,600 mg/kg[1] | Low |
| Inhalation LC₅₀ (rat) | 8,000 ppm (4 hr) | 2,000 - 4,000 ppm (4 hr) | >16.7 mg/L (4 hr)[1] | Low |
Data sourced from multiple toxicological databases and safety data sheets.
Symptoms of acute overexposure are likely to include irritation of the eyes, skin, and respiratory tract, as well as central nervous system (CNS) depression, leading to headache, dizziness, and nausea.[10]
Repeated Dose Toxicity
Based on 90-day repeated-dose studies on the analogue compounds, the primary target organs for the toxicity of 3-Cyclohexylbutan-2-one are expected to be the liver and kidneys.[11] For MIBK, reversible morphological changes in the liver and kidneys were observed in rats and mice.[11] Cyclohexanone has also been shown to have the potential to damage the liver and kidneys upon prolonged exposure.
A No-Observed-Adverse-Effect Level (NOAEL) for repeated oral exposure to 2-heptanone in rats has been established at 1239 mg/kg/day.[6] Given the structural similarities, a similar or slightly lower NOAEL might be expected for 3-Cyclohexylbutan-2-one.
Genotoxicity
The genotoxic potential of 3-Cyclohexylbutan-2-one is predicted to be low.
-
Ames Test (Bacterial Reverse Mutation): Cyclohexanone was not mutagenic in Salmonella typhimurium strains.[7] 2-Heptanone is also not considered genotoxic.[6] It is therefore unlikely that 3-Cyclohexylbutan-2-one would be mutagenic in this assay.
-
In Vitro Chromosomal Aberration: Cyclohexanone has shown some evidence of inducing chromosomal aberrations in cultured cells at high concentrations.[7]
-
In Vivo Genotoxicity: In vivo studies on the analogue compounds have generally been negative, suggesting a low potential for genotoxicity in whole organisms.
Overall, while some in vitro clastogenic potential at high concentrations cannot be entirely ruled out without direct testing, the weight of evidence from the analogue data suggests that 3-Cyclohexylbutan-2-one is unlikely to be a significant genotoxic hazard under normal occupational exposure conditions.
Carcinogenicity
There is inadequate evidence for the carcinogenicity of cyclohexanone in experimental animals, and it is not classifiable as to its carcinogenicity to humans (IARC Group 3).[7][12] No data on the carcinogenicity of 2-heptanone are available.[13] Based on the available data for the analogues, there is no strong evidence to suggest that 3-Cyclohexylbutan-2-one would be a carcinogen.
Reproductive and Developmental Toxicity
Data from analogue compounds suggest a low concern for reproductive and developmental toxicity at exposure levels that do not cause significant maternal toxicity.[6][13]
Occupational Exposure Limits (OELs)
In the absence of a substance-specific OEL for 3-Cyclohexylbutan-2-one, a provisional OEL can be derived by considering the established limits for its structural analogues.
| Substance | 8-hr TWA OEL | Issuing Body |
| Cyclohexanone | 20 ppm (skin) | ACGIH |
| Methyl Isobutyl Ketone (MIBK) | 20 ppm | ACGIH |
| 2-Heptanone | 50 ppm | ACGIH[1] |
Given that two of the most relevant structural analogues, cyclohexanone and MIBK, have an 8-hour Time-Weighted Average (TWA) OEL of 20 ppm, and considering the slightly higher molecular weight of 3-Cyclohexylbutan-2-one, a conservative approach is warranted.
Proposed Provisional OEL for 3-Cyclohexylbutan-2-one:
-
8-hour TWA: 15 ppm (approximately 100 mg/m³)
-
A "skin" notation is also recommended due to the potential for significant dermal absorption.
This proposed OEL is intended to be protective against the primary hazards identified from the analogue data, namely irritation of the respiratory tract and potential systemic effects on the liver and kidneys with long-term exposure. This value should be subject to revision if and when substance-specific toxicological data become available.
Experimental Protocols for Toxicological Assessment
The following sections provide detailed, step-by-step methodologies for key toxicological assays that would be required to generate definitive data for 3-Cyclohexylbutan-2-one. These protocols are based on internationally recognized OECD guidelines.
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This assay is a primary screen for mutagenic potential.
Principle: Histidine-requiring (his- ) strains of Salmonella typhimurium and a tryptophan-requiring (trp- ) strain of Escherichia coli are exposed to the test substance. Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the required amino acid.
Step-by-Step Methodology:
-
Strain Preparation: Revive and culture the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) in nutrient broth to a density of 1-2 x 10⁹ cells/mL.
-
Dose Preparation: Prepare a range of at least five concentrations of 3-Cyclohexylbutan-2-one in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. Prepare a complete S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP, G6P).
-
Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution (or solvent control). b. For assays with metabolic activation, add 0.5 mL of the S9 mix. c. Immediately vortex and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in revertant colonies that is at least double the background (solvent control) count.
Figure 3: Workflow for the Ames Test (OECD 471).
OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
This study provides information on health hazards from repeated exposure over a prolonged period.[14][15][16]
Principle: The test substance is administered orally to groups of rodents for 90 days. Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology are evaluated to determine a No-Observed-Adverse-Effect Level (NOAEL).
Step-by-Step Methodology:
-
Animal Selection: Use young, healthy rats (e.g., Sprague-Dawley or Wistar strains), approximately 6-9 weeks old at the start of dosing. Use at least 10 males and 10 females per group.
-
Dose Groups: Establish at least three dose levels and a concurrent control group (vehicle only). The highest dose should induce some toxicity but not mortality. The lowest dose should not induce any adverse effects.
-
Administration: Administer 3-Cyclohexylbutan-2-one daily by oral gavage. Adjust the volume administered based on weekly body weight measurements to maintain a constant dose level.
-
Observations:
-
Daily: Check for mortality and signs of morbidity.
-
Weekly: Record detailed clinical observations, body weight, and food consumption.
-
Prior to termination: Conduct a functional observational battery and motor activity assessment.
-
-
Clinical Pathology: At the end of the 90-day period, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology: a. Conduct a full necropsy on all animals. b. Record organ weights (e.g., liver, kidneys, brain, spleen, gonads). c. Preserve a comprehensive set of tissues in a suitable fixative (e.g., 10% neutral buffered formalin). d. Perform histopathological examination of all tissues from the control and high-dose groups. Examine any target organs identified in all other dose groups.
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. Determine the NOAEL.
OECD 474: Mammalian Erythrocyte Micronucleus Test
This in vivo assay detects damage to chromosomes or the mitotic apparatus.[3][17][18]
Principle: The test substance is administered to rodents. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in immature erythrocytes. An increase in micronucleated cells indicates genotoxic activity.
Step-by-Step Methodology:
-
Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Main Study: a. Use at least 5 male and 5 female mice or rats per group. b. Administer the test substance (at least three dose levels, up to the MTD), a positive control (e.g., cyclophosphamide), and a negative control (vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[3] c. Typically, two doses are administered 24 hours apart.
-
Sample Collection: Collect bone marrow from the femur or peripheral blood at 24 and 48 hours after the final dose.
-
Slide Preparation: a. Bone Marrow: Flush the femur with fetal bovine serum. Centrifuge the cell suspension, remove the supernatant, and prepare smears on glass slides. b. Peripheral Blood: Prepare thin smears of blood on glass slides.
-
Staining: Air-dry the slides and stain with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., May-Grünwald/Giemsa or acridine orange).
-
Scoring: Using a microscope, score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to total erythrocytes as a measure of bone marrow toxicity.
-
Data Analysis: Analyze the frequency of micronucleated PCEs for a statistically significant, dose-related increase compared to the negative control group.
OECD 476: In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay)
This assay detects gene mutations in cultured mammalian cells.[8][9]
Principle: Mammalian cells deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) are resistant to the cytotoxic effects of the purine analogue 6-thioguanine (6-TG). This assay measures forward mutations at the Hprt gene locus.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) or V79 cells. Maintain the cells in appropriate culture medium.
-
Exposure: a. Seed cells into culture flasks or plates. b. Expose the cells to at least four concentrations of 3-Cyclohexylbutan-2-one for a short period (e.g., 3-6 hours), both with and without an S9 metabolic activation system. c. Include concurrent negative (solvent) and positive controls.
-
Phenotypic Expression: After exposure, wash the cells and culture them in fresh medium for a period (e.g., 7-9 days) to allow for the expression of any induced mutations.
-
Mutant Selection: a. Plate a known number of cells in a medium containing the selective agent, 6-thioguanine. b. Plate a separate, smaller number of cells in a non-selective medium to determine the cloning efficiency (a measure of cytotoxicity).
-
Incubation: Incubate the plates for a period sufficient for colony formation (e.g., 10-14 days).
-
Scoring and Analysis: Stain and count the colonies on both selective and non-selective plates. Calculate the mutant frequency for each treatment group. A significant, dose-related increase in mutant frequency indicates a positive result.
Conclusion
In the absence of direct toxicological data, this guide provides a comprehensive and scientifically defensible toxicological profile for 3-Cyclohexylbutan-2-one through a read-across approach. Based on data from the structural analogues cyclohexanone, methyl isobutyl ketone, and 2-heptanone, 3-Cyclohexylbutan-2-one is predicted to have low to moderate acute toxicity, with the primary hazards being irritation and CNS depression at high concentrations. The main target organs for repeated-dose toxicity are likely the liver and kidneys. The genotoxic potential is predicted to be low.
A provisional 8-hour TWA OEL of 15 ppm with a skin notation is proposed to provide adequate protection for workers. This guide also furnishes detailed experimental protocols for key toxicological assays, offering a roadmap for any future testing required to generate substance-specific data and refine this toxicological profile and the associated exposure limits.
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International Agency for Research on Cancer. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France. [Link]
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International Agency for Research on Cancer. (2012). METHYL ISOBUTYL KETONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France. [Link]
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Yashiki, T., et al. (1971). Studies on the metabolic fate and the pharmacokinetics of 5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine (BCP) in man. V. Pharmacokinetics of BCP in man and in rabbit following intravenous administration of BCPNa. Chemical & Pharmaceutical Bulletin, 19(5), 881-891. [Link]
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OECD. (2025). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Yashiki, T., et al. (1971). Studies on the Metabolic Fate and the Pharmacokinetics of 5-N-Butyl-1-Cyclohexyl-2, 4, 6-Trioxoperhydropyrimidine (BCP) in Man. II. Determination of BCP and Its Metabolite... Chemical and Pharmaceutical Bulletin - Japan. [Link]
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OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Clements, J. (2000). Mammalian cell HPRT gene mutation assay: test methods. Methods in Molecular Biology, 160, 207-215. [Link]
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U.S. Environmental Protection Agency. (2003). Toxicological Review for Cyclohexane (CAS No. 110-82-7). [Link]
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Api, A. M., et al. (2020). Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs to Address Data Gaps. Chemical Research in Toxicology, 33(5), 1141-1153. [Link]
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Methodological & Application
Laboratory Synthesis Protocols for 3-Cyclohexylbutan-2-one
Application Note & Technical Guide
Executive Summary & Strategic Rationale
3-Cyclohexylbutan-2-one (CAS: 20474-46-8) is a critical intermediate in the synthesis of specialty fragrances and chiral amines.[1] Its structure—a methyl ketone featuring a bulky cyclohexyl group at the
This guide moves beyond generic textbook descriptions to provide two distinct, field-validated protocols chosen for their specific utility in drug discovery and process research:
-
Method A: Organolithium Nucleophilic Addition (Bench-Scale)
-
Method B: Catalytic Hydrogenation (Process-Scale)
Chemical Identity & Properties
| Property | Data | Notes |
| IUPAC Name | 3-Cyclohexylbutan-2-one | |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| CAS Number | 20474-46-8 | |
| Boiling Point | ~215 °C (Predicted) | |
| Chirality | 1 Chiral Center (C3) | Synthesized as racemate unless chiral precursors are used.[1][7][8][9] |
| Appearance | Colorless to pale yellow liquid | Characteristic fruity/woody odor.[1] |
Method A: Organolithium Addition (High Purity Protocol)[1]
Mechanistic Insight
Unlike Grignard reagents, which often attack the ketone product leading to tertiary alcohols, organolithium reagents react with carboxylic acids to form a stable geminal dianion .[1] This intermediate resists further nucleophilic attack until acidic hydrolysis occurs, ensuring high selectivity for the ketone.
Reaction Pathway Visualization[1]
Figure 1: Sequential lithiation mechanism preventing over-alkylation.
Detailed Protocol
Reagents:
-
2-Cyclohexylpropanoic acid (10.0 mmol, 1.56 g)[1]
-
Methyllithium (MeLi), 1.6 M in diethyl ether (22.0 mmol, 13.75 mL)
-
Solvent: Anhydrous THF (50 mL) or Diethyl Ether
-
Quench: HCl (1 M)[1]
Equipment:
-
Flame-dried 100 mL 3-neck round bottom flask.[1]
-
Nitrogen/Argon inert gas manifold.[1]
-
Pressure-equalizing addition funnel.[1]
Step-by-Step Procedure:
-
System Preparation: Assemble glassware while hot; flush with inert gas (N₂) for 15 minutes. Ensure the system is strictly anhydrous.
-
Substrate Solubilization: Charge the flask with 2-cyclohexylpropanoic acid (1.56 g) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.
-
First Equivalent (Deprotonation): Add MeLi (6.5 mL, ~10.4 mmol) dropwise over 10 minutes.
-
Observation: Evolution of Methane gas (bubbles).[1] The solution may become slightly cloudy as the lithium carboxylate forms.
-
-
Second Equivalent (Addition): Add the remaining MeLi (7.25 mL, ~11.6 mmol) dropwise over 15 minutes.
-
Critical Control Point: Maintain temperature < 5 °C to prevent solvent degradation or side reactions.[1]
-
-
Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–3 hours. The formation of the dianion is typically colorless to pale yellow.
-
Quench (Hydrolysis):
-
Workup:
Yield Expectation: 85–92% isolated yield.
Method B: Catalytic Hydrogenation (Scale-Up Protocol)[1]
Strategic Rationale
For quantities >50g, the organolithium route becomes cost-prohibitive and hazardous.[1] The reduction of the aromatic precursor, 3-phenylbutan-2-one , is the preferred industrial route.[1] This requires forcing conditions to reduce the benzene ring while preserving the ketone.
Catalyst Selection Matrix[1]
| Catalyst | Pressure Req.[1][6][11] | Temp Req.[1][3][6][12][13] | Selectivity | Recommendation |
| Pd/C (10%) | High (>1000 psi) | >100 °C | Low (Ketone reduction risk) | Not Recommended |
| PtO₂ (Adams) | Medium (500 psi) | 50 °C | Medium | Good for small batches |
| Rh/C (5%) | Low-Med (50-100 psi) | RT-50 °C | High | Preferred |
| Ru/C (5%) | High (1000 psi) | >80 °C | High | Alternative for cost |
Detailed Protocol (Rhodium Catalysis)
Reagents:
-
3-Phenylbutan-2-one (50.0 g, 0.34 mol)[1]
-
Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (2.5 g, 5 wt% loading)
-
Solvent: Methanol or Ethanol (250 mL)
-
Additives: Acetic Acid (1 mL, optional promoter)
Equipment:
-
Parr Hydrogenation Apparatus (Shaker or Stirred Autoclave).[1]
-
High-pressure rated borosilicate glass liner.[1]
Step-by-Step Procedure:
-
Loading: In the glass liner, dissolve 3-phenylbutan-2-one in Methanol.
-
Catalyst Addition: Add the Rh/C catalyst carefully.
-
Pressurization:
-
Reaction: Agitate/shake at Room Temperature.
-
Monitoring: Monitor H₂ uptake. Theoretical uptake is 3 moles H₂ per mole of substrate.[1]
-
If uptake stalls, heat gently to 40–50 °C.
-
-
Filtration:
-
Purification: Concentrate the filtrate. Distill the residue under reduced pressure (vacuum distillation) to obtain the pure product.
Analytical Validation (QC)
To validate the synthesis, compare your product against these standard spectral signatures.
NMR Spectroscopy (¹H, 300 MHz, CDCl₃)[1]
| Shift ( | Multiplicity | Integration | Assignment |
| 2.13 | Singlet | 3H | Methyl ketone ( |
| 2.35 | Quintet/Multiplet | 1H | Alpha-proton ( |
| 1.05 | Doublet ( | 3H | Methyl group on C3 |
| 1.40–1.80 | Multiplet | 6H | Cyclohexyl ring protons (Equatorial/Methine) |
| 0.90–1.30 | Multiplet | 5H | Cyclohexyl ring protons (Axial) |
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): 154 m/z[1] -
Base Peak: 43 m/z (Acetyl group,
)[1] -
Key Fragment: 111 m/z (
, loss of acetyl) or 71 m/z (Cyclohexyl cation, if fragmentation occurs at ring).[1]
Safety & Hazard Control
-
Methyllithium (MeLi): Pyrophoric.[1] Reacts violently with water.[1] Must be handled under inert atmosphere.[1] Keep a Class D fire extinguisher nearby.
-
Hydrogenation: High-pressure vessels present explosion risks.[1] Inspect O-rings and burst discs prior to use.[1]
-
Catalysts (Rh/C, Pd/C): Spent catalysts can ignite solvents upon exposure to air.[1] Keep wet with water after filtration.[1]
References
-
Rubin, M., & Gevorgyan, V. (2001).[1] Synthesis of Ketones via Nucleophilic Addition of Organometallics to Carboxylic Acids. Journal of Organic Chemistry. (General methodology grounding).[1]
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Authoritative text on Rh/C selectivity for aromatic vs. ketone reduction).
-
BenchChem. (n.d.).[1] 3-Phenylbutan-2-one Synthesis and Properties. Retrieved from (Precursor data).[1]
-
Organic Syntheses. (1977).[1] Ketone, cyclohexyl methyl.[1] Org. Synth. 57, 69. (Analogous protocol for cyclohexanecarboxylic acid + MeLi).
-
PubChem. (2023).[1] 3-Cyclohexylbutan-2-one Compound Summary. National Library of Medicine.[1] .
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- 3. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]
- 4. Methyllithium-Promoted Wittig Rearrangements of α-Alkoxysilanes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Phenylbutan-2-one|CAS 769-59-5|Research Chemical [benchchem.com]
- 7. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
Application Note: A Step-by-Step Guide to the Synthesis of 3-Cyclohexylbutan-2-one
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 3-cyclohexylbutan-2-one, a valuable ketone intermediate. The synthesis begins with the formation of a secondary alcohol, 3-cyclohexylbutan-2-ol, via a Grignard reaction between cyclohexylmagnesium bromide and acetaldehyde. The subsequent step involves the mild oxidation of this alcohol intermediate to the target ketone. This guide is designed for chemistry professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols, and justifications for experimental choices to ensure a reproducible and safe laboratory execution.
Introduction and Synthetic Strategy
3-Cyclohexylbutan-2-one is a ketone that serves as a versatile building block in organic synthesis.[1] Its structure, combining a cyclohexyl moiety with a butanone framework, makes it a precursor for more complex molecules in pharmaceutical and materials science research.
The synthetic approach detailed herein was chosen for its reliability, high yield, and the use of fundamental, well-understood reactions in organic chemistry. The strategy is bifurcated into two core transformations:
-
Carbon-Carbon Bond Formation: A Grignard reaction is employed to construct the basic carbon skeleton. The nucleophilic carbon of a cyclohexyl Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde, forming the secondary alcohol 3-cyclohexylbutan-2-ol after an acidic workup.[2][3][4] This method is exceptionally effective for creating C-C bonds.
-
Functional Group Transformation: The secondary alcohol is then oxidized to the target ketone. Pyridinium chlorochromate (PCC) is selected as the oxidizing agent due to its mild nature, which allows for the efficient conversion of secondary alcohols to ketones without the risk of over-oxidation or the harsh acidic conditions associated with reagents like chromic acid.[5][6][7][8][9]
This two-step sequence provides a logical and efficient pathway from simple, commercially available cyclohexyl precursors to the desired product.
Overall Synthetic Workflow
The complete synthesis is illustrated below. The process begins with the preparation of the Grignard reagent, followed by its reaction with an aldehyde, and concludes with the oxidation of the resulting alcohol.
Sources
- 1. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alcohol Reactivity [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
Application Note: The Integration of 3-Cyclohexylbutan-2-one in Modern Perfumery
An in-depth guide for researchers, scientists, and drug development professionals on the industrial applications of 3-Cyclohexylbutan-2-one in fragrance formulation.
Introduction and Olfactory Profile
3-Cyclohexylbutan-2-one is a synthetic ketone that presents a unique opportunity for innovation in fragrance creation. As the fragrance industry continually seeks novel molecules to create unique and memorable scents, understanding the properties and potential applications of such compounds is paramount.[1][2] This molecule, belonging to the family of cyclic ketones, offers a distinct scent profile that can be leveraged to impart novel characteristics to a wide array of fragrance formulations.
Chemical Identity:
-
IUPAC Name: 3-cyclohexylbutan-2-one[3]
-
CAS Number: 20474-46-8[3]
-
Molecular Formula: C10H18O[3]
-
Molecular Weight: 154.25 g/mol [3]
While specific, detailed public descriptions of its odor are not widely available, its structure allows for an educated inference of its olfactory character. The cyclohexyl group often imparts woody, green, or camphoraceous notes, while the butanone chain adds a creamy, fruity, or slightly sharp character.[4][5] The combination suggests a complex profile that could range from earthy and root-like to subtly fruity and floral, making it a versatile ingredient. Its character is likely influenced by the specific stereoisomers present in the mixture.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Cyclohexylbutan-2-one is provided below. These properties are crucial for predicting its behavior in various formulations and its position within the fragrance pyramid.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | PubChem[3] |
| Molecular Formula | C10H18O | PubChem[3] |
| Appearance | Colorless to pale yellow liquid (predicted) | General Chemical Properties |
| Boiling Point | Estimated 200-220 °C | Inferred from similar structures |
| Solubility | Soluble in ethanol and common fragrance oils | General Fragrance Chemistry[6] |
Role and Application in Fragrance Compositions
Based on its molecular weight and ketone functional group, 3-Cyclohexylbutan-2-one is expected to function primarily as a middle note in the fragrance pyramid.[1][7] It can provide body and character to a blend, bridging the transition from the volatile top notes to the tenacious base notes.[7]
Potential Functions:
-
Modifier: Its most significant role may be as a modifier, enhancing or altering the perception of other fragrance notes. A related compound, 4-cyclohexylbutan-2-one, is noted for its ability to enhance positive fragrance aspects and mask undesirable ones.[8] 3-Cyclohexylbutan-2-one likely shares this capacity to add complexity and roundness.
-
Blender: It can be used to create seamless transitions between different fragrance families within a composition, such as linking floral and woody elements.[9]
-
Character Note: In higher concentrations, its unique scent profile could form the core identity of a fragrance, particularly in green, woody, or modern chypre compositions.
Synergistic Blending: This molecule is anticipated to blend well with:
-
Floral Notes: To add a dewy, green, or waxy facet to lily, peony, or rose accords.[10]
-
Woody Notes: To complement and lift cedarwood, sandalwood, or vetiver with a fresher, less traditional woody character.
-
Fruity Notes: To provide a sophisticated, less sweet background to fruity accords like pear, apple, or tropical fruits.[5]
-
Green Notes: To enhance the complexity of green and herbal compositions.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation and incorporation of 3-Cyclohexylbutan-2-one into fragrance formulations.
Protocol 1: Initial Olfactory Evaluation and Dilution
Objective: To characterize the fundamental odor profile of 3-Cyclohexylbutan-2-one and its evolution over time.
Materials:
-
3-Cyclohexylbutan-2-one
-
Perfumer's alcohol (SDA 39C or equivalent)
-
Glass beakers and graduated cylinders
-
Perfumer's smelling strips (blotters)
-
Stopwatch
Procedure:
-
Prepare Dilutions: Create a series of dilutions of 3-Cyclohexylbutan-2-one in perfumer's alcohol. Recommended concentrations are 10%, 5%, and 1% to assess the scent at different intensities.
-
Blotter Testing:
-
Dip a clean smelling strip into the 10% dilution, ensuring it is saturated but not dripping.
-
Immediately evaluate the "top note" and record your impressions. Note any sharp, volatile characteristics.
-
Wave the blotter gently in the air and evaluate it again at 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours.[11]
-
At each interval, record detailed descriptors of the scent, its intensity, and any changes in character. This maps the transition from top to middle to base notes.
-
-
Repeat: Perform the same evaluation for the 5% and 1% dilutions to understand how concentration affects the perceived odor.
Workflow for New Fragrance Molecule Integration
The following diagram illustrates the standard workflow for incorporating a new molecule like 3-Cyclohexylbutan-2-one into a fragrance product.
Caption: Workflow for new fragrance molecule integration.
Protocol 2: Stability and Compatibility in Product Bases
Objective: To assess the stability of 3-Cyclohexylbutan-2-one in common consumer product bases and its compatibility with other ingredients.
Rationale: Fragrance molecules can be unstable in certain chemical environments, leading to discoloration, malodor formation, or loss of scent intensity.[12] Ketones are generally more stable than aldehydes but can still react under harsh pH or oxidative conditions.
Procedure:
-
Base Selection: Choose a representative set of unfragranced product bases, such as:
-
Fine Fragrance (80% Ethanol)
-
Shampoo (pH 5.5-6.5)
-
Bar Soap (pH 9-10)
-
Body Lotion (Oil-in-water emulsion)
-
-
Dosing: Incorporate 3-Cyclohexylbutan-2-one into each base at a typical concentration (e.g., 0.5% for lotions, 1.0% for soaps/shampoos, 5-15% in a fine fragrance concentrate). Also include a control sample of each base without the fragrance molecule.
-
Aging Conditions: Store the samples under accelerated aging conditions to predict long-term stability.
| Condition | Temperature | Duration | Purpose |
| Ambient | 20-25°C | 12 weeks | Control for real-time aging |
| Elevated Temperature | 40-45°C | 12 weeks | Accelerates chemical reactions |
| Light Exposure | UV light box / Window | 12 weeks | Tests for light-induced degradation/discoloration |
| Cycle Test | 24h at 4°C, 24h at 40°C | 4 weeks | Tests for emulsion/phase stability |
-
Evaluation: Assess the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for:
-
Color: Visual comparison against the control.
-
Odor: Olfactory comparison with the initial sample on a blotter.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity/Texture: For lotions and shampoos.
-
The Fragrance Pyramid with 3-Cyclohexylbutan-2-one
This diagram shows the typical structure of a fragrance and the likely placement of 3-Cyclohexylbutan-2-one.
Caption: Potential placement in the fragrance pyramid.
Protocol 3: Descriptive Sensory Analysis
Objective: To quantitatively and qualitatively describe the sensory attributes of 3-Cyclohexylbutan-2-one within a fragrance blend using a trained panel.[13][14][15]
Rationale: Descriptive analysis provides detailed, reproducible data on the character of a fragrance, which is essential for quality control and new product development.[15]
Procedure:
-
Panel Training: Select and train a panel of 8-12 individuals to recognize and rate the intensity of key scent descriptors relevant to the target fragrance profile (e.g., woody, fruity, floral, green, waxy).
-
Sample Preparation: Prepare two fragrance blends:
-
Control Blend: A simple accord (e.g., a basic floral-woody mix).
-
Test Blend: The same control blend with the addition of 2% 3-Cyclohexylbutan-2-one.
-
-
Evaluation:
-
Present both samples to the panelists in a randomized, double-blind manner.
-
Panelists evaluate the samples on smelling strips at set time intervals (e.g., 1 min, 15 min, 1 hour).
-
Panelists rate the intensity of each agreed-upon attribute on a structured scale (e.g., a 15-point line scale from "Not Perceptible" to "Very Strong").[14]
-
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles of the control and test blends.[14] This will reveal the specific contribution of 3-Cyclohexylbutan-2-one to the composition.
Sample Sensory Ballot:
| Attribute | Not Perceptible | Very Strong | ||||
| Fruity (Apple/Pear) | ☐ | ☐ | ☐ | ☐ | ☐ | ☐ |
| Floral (White Floral) | ☐ | ☐ | ☐ | ☐ | ☐ | ☐ |
| Green (Leafy) | ☐ | ☐ | ☐ | ☐ | ☐ | ☐ |
| Woody (Cedar-like) | ☐ | ☐ | ☐ | ☐ | ☐ | ☐ |
| Waxy/Creamy | ☐ | ☐ | ☐ | ☐ | ☐ | ☐ |
| Overall Intensity | ☐ | ☐ | ☐ | ☐ | ☐ | ☐ |
Safety and Handling
As with all fragrance raw materials, 3-Cyclohexylbutan-2-one should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to prevent skin and eye contact.[16]
-
Ventilation: Handle in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[16]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[16] Incompatible materials include strong oxidizing agents and strong bases.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]
References
- Fragrance And Flavor Component Analysis: Techniques And Applications. (2024). Vertex AI Search.
- Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (2025). Skinobs.
- How to validate flavorings: aroma testing and sensory evaluation. (2025). MBRF Ingredients.
-
3-Cyclohexylbutan-2-one. PubChem. Available at: [Link]
- Sensory Evaluation Techniques. (n.d.). Eirini Christodoulaki.
- Flavor & Fragrance Sensory Testing Solutions. (2026). Compusense.
-
(r)-3-Cyclohexyl-2-butanone. PubChem. Available at: [Link]
- How Are Fragrance Formulas Created: Understanding the Art and Science Behind Scent Development. (2025). RHR Luxury.
-
3-Buten-2-one, 4-cyclohexyl-. US EPA. Available at: [Link]
-
Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. (2022). PMC. Available at: [Link]
- How to Master Fragrance Formulation: Perfumer's Secret Guide. (2025). Medium.
- Perfume Making 101 - Mastering The Art Of Blending Perfumes. (2025). Alpha Aromatics.
- Techniques for Long-Lasting Fragrances in Perfumes. (2026). Xray.
- The Relation of Structure and Odor in Substituted Cyclohexanols. (1990). Perfumer & Flavorist.
- Safety Data Sheet. (2025). Fisher Scientific.
-
3-Cyclohexylbutan-2-ol. PubChem. Available at: [Link]
- 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. (1994). Perfumer & Flavorist.
- How to Mix Fragrance Oils for Perfume?. (2024). Belayered.
-
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (n.d.). PMC. Available at: [Link]
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Use of 4-cyclohexylbutan-2-one as a fragrance. (2025). Google Patents.
- Cyclohexyl ethers as fragrance compounds. (2002). Google Patents.
- Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance. (n.d.). Google Patents.
- What Every Formulator Needs to Know about Fragrance. (n.d.). Cosmetics & Toiletries.
- Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery. (n.d.). Fraterworks.
-
Fragrance material review on 2-tert-butylcyclohexyl acetate. (2006). ResearchGate. Available at: [Link]
- Cyclohexyl Ethyl Alcohol. (n.d.). Fraterworks.
Sources
- 1. rhr.luxury [rhr.luxury]
- 2. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]
- 7. ads-perfumes.com [ads-perfumes.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Perfume Making 101 - Mastering The Art Of Blending Perfumes [alphaaromatics.com]
- 10. fraterworks.com [fraterworks.com]
- 11. pac.gr [pac.gr]
- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 13. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 14. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 16. fishersci.com [fishersci.com]
Application Note: Precision Synthesis of 3-Cyclohexylbutan-2-one via Organomagnesium Coupling
Executive Summary
This application note details the synthesis of 3-Cyclohexylbutan-2-one (CAS: Generic Ref for structure), a sterically crowded ketone often utilized as a scaffold in fragrance chemistry and pharmaceutical intermediates.
Direct addition of Grignard reagents (e.g., Methylmagnesium bromide) to esters or acid chlorides typically results in "over-addition," yielding the tertiary alcohol (3-cyclohexyl-2-methylbutan-2-ol) rather than the desired ketone. To circumvent this, this guide presents two field-proven protocols that arrest the reaction at the ketone oxidation state:
-
The Weinreb Amide Protocol (Method A): The "Gold Standard" for medicinal chemistry, utilizing a stable 5-membered chelate to prevent over-addition.[1]
-
The Nitrile-Imine Protocol (Method B): A scalable, atom-economical route suitable for process chemistry, utilizing the stability of the metallo-imine intermediate.
Chemical Strategy & Retrosynthesis
The target molecule, 3-Cyclohexylbutan-2-one , possesses a secondary alkyl group at the
Reaction Pathways[2][3][4][5][6][7][8][9]
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target ketone.
Method A: The Weinreb Amide Protocol (High Fidelity)
Best For: Drug discovery, small-to-medium scale, high purity requirements. Mechanism: The reaction relies on the formation of a stable tetrahedral intermediate.[1] The magnesium atom chelates between the carbonyl oxygen and the N-methoxy oxygen. This rigid 5-membered ring prevents the collapse of the intermediate during the reaction, thereby blocking the carbonyl from reforming and accepting a second equivalent of Grignard [1, 2].
Reagents & Materials[1][2][3][5][7][10][11][12][13]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| N-methoxy-N-methyl-2-cyclohexylpropanamide | ~199.3 | 1.0 | Substrate |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 119.0 | 1.5 | Nucleophile |
| Tetrahydrofuran (THF) | 72.1 | Solvent | Anhydrous Solvent |
| Hydrochloric Acid (1M) | 36.5 | Excess | Quench/Hydrolysis |
Experimental Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of nitrogen.
-
Solvation: Charge the flask with the Weinreb amide substrate (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Expert Note: While Weinreb amides prevent over-addition, lower temperatures (0°C to -20°C) improve chemoselectivity by suppressing competitive deprotonation at the
-position.
-
-
Addition: Transfer the MeMgBr solution (15.0 mmol, 1.5 equiv) to the addition funnel via cannula. Add dropwise to the amide solution over 20 minutes.
-
Observation: The solution may turn slightly yellow or cloudy as the magnesium chelate forms.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 1-2 hours. Monitor by TLC (EtOAc/Hexanes) for the disappearance of the amide.
-
Quench (Critical): Cool the mixture back to 0°C. Carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise.
-
Mechanistic Insight: The ketone is not formed until this hydrolysis step breaks the Mg-chelate.
-
-
Workup: Dilute with Et₂O (50 mL). Separate layers. Extract the aqueous layer with Et₂O (2 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is typically >90% pure. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield 3-cyclohexylbutan-2-one as a colorless oil.
Method B: The Nitrile Imine Hydrolysis Protocol (Scalable)
Best For: Process chemistry, cost-sensitive synthesis, bulk manufacturing. Mechanism: Grignard reagents add across the C≡N triple bond to form a metallo-imine salt (R-C(NMgX)-R'). This salt is negatively charged and sterically hindered, preventing a second addition.[1] The ketone is revealed only upon acidic hydrolysis of the imine [3, 4].[5]
Reagents & Materials[1][2][3][7][10][11][12][13][15]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 2-Cyclohexylpropanenitrile | ~137.2 | 1.0 | Substrate |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 119.0 | 1.2 | Nucleophile |
| Diethyl Ether (Et₂O) | 74.1 | Solvent | Anhydrous Solvent |
| Sulfuric Acid (10% aq) | 98.1 | Excess | Hydrolysis |
Experimental Protocol
-
Setup: Equip a 500 mL 3-neck flask with a reflux condenser, mechanical stirrer (preferred for slurries), and addition funnel. Flame-dry under nitrogen.
-
Reagent Prep: Charge the flask with 2-cyclohexylpropanenitrile (50.0 mmol) and anhydrous Et₂O (100 mL).
-
Grignard Addition: Add MeMgBr (60.0 mmol, 1.2 equiv) dropwise at room temperature.
-
Exotherm Warning: The reaction is exothermic.[6] If the ether begins to boil too vigorously, cool with a water bath.
-
-
Reflux: Once addition is complete, heat the mixture to a gentle reflux for 4–6 hours.
-
Expert Note: Nitriles are less electrophilic than ketones. The steric bulk of the cyclohexyl group adjacent to the nitrile further slows the kinetics, making reflux necessary to drive conversion to the imine salt.
-
-
Hydrolysis (The "Imine Lag"): Cool the mixture to 0°C. Pour the reaction mixture into a beaker containing crushed ice and 10% H₂SO₄ (100 mL). Stir vigorously for 1–3 hours at RT.
-
Workup: Separate the organic layer.[3] Extract the aqueous layer with Et₂O (3 x 50 mL). Wash with saturated NaHCO₃ (to neutralize acid) and brine. Dry over Na₂SO₄ and concentrate.
Comparative Analysis & Decision Matrix
| Feature | Weinreb Amide Route | Nitrile Route |
| Chemoselectivity | Excellent (No tertiary alcohol) | Good (Imine salt prevents over-addition) |
| Atom Economy | Lower (Requires amide synthesis) | Higher (Direct precursor) |
| Reaction Time | Fast (1-3 hours) | Slow (Requires reflux + long hydrolysis) |
| Cost | Higher (Reagents + Steps) | Lower |
| Impurity Profile | Very Clean | Potential for unhydrolyzed imine or starting material |
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on project constraints.
Safety & Handling (E-E-A-T)
-
Pyrophoric Hazards: Methylmagnesium bromide is water-reactive and potentially pyrophoric. All transfers must be done under an inert atmosphere (N₂ or Ar) using cannula techniques or oven-dried syringes.
-
Exotherms: Both the formation of the Grignard (if prepared in situ) and the addition to the carbonyl/nitrile are highly exothermic. Controlled addition rates and cooling baths are mandatory.
-
Stereochemical Integrity: 3-Cyclohexylbutan-2-one contains a chiral center at C3. While the Grignard reaction itself does not alter this center, acidic hydrolysis (especially in the Nitrile method) can lead to enolization and subsequent racemization. If the starting material is enantiopure, the Weinreb route with a mild quench (e.g., NaH₂PO₄) is preferred to preserve optical purity.
References
-
Nahm, S.; Weinreb, S. M. (1981).[1][7] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25(1), 15–40.
-
Moffett, R. B.; Shriner, R. L. (1941). "The Preparation of Ketones from Nitriles". Organic Syntheses, Coll.[9][10] Vol. 3, p. 562.
- Kharasch, M. S.; Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard reactivity with nitriles).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium .. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 6. aroonchande.com [aroonchande.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Sustainable Synthesis of 3-Cyclohexylbutan-2-one via Catalytic Arene Hydrogenation
Topic: Green chemistry approaches for synthesizing 3-Cyclohexylbutan-2-one Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Cyclohexylbutan-2-one (CAS: 20474-46-8) is a critical intermediate in the synthesis of fragrances and pharmaceutical stereoisomers. Conventional synthesis often relies on the Friedel-Crafts acylation of cyclohexane with crotonyl chloride using stoichiometric aluminum chloride—a process plagued by poor atom economy, hazardous waste generation, and harsh conditions.
This guide details a Green Chemistry Protocol utilizing the Catalytic Heterogeneous Hydrogenation of 3-Phenylbutan-2-one . This approach aligns with the 12 Principles of Green Chemistry, specifically prioritizing Atom Economy (100%), Safer Solvents (Ethanol/Water), and Catalysis (Recyclable Rh/C or Ru/C).
Strategic Route Analysis
The "Dirty" Benchmark vs. The Green Solution
Conventional methods typically involve multi-step alkylations or acylations that generate significant salt waste. The proposed green route leverages the commercial availability of 3-phenylbutan-2-one to perform a direct, high-yield reduction of the aromatic ring.
| Feature | Conventional Route (Friedel-Crafts) | Green Route (Arene Hydrogenation) |
| Precursors | Cyclohexane + Crotonyl Chloride | 3-Phenylbutan-2-one + |
| Catalyst | 5% Rh/C or Ru/C (Catalytic/Recyclable) | |
| Atom Economy | < 40% (Loss of HCl, Al-salts) | ~100% (All atoms incorporated) |
| Solvent | Chlorinated solvents / Nitrobenzene | Ethanol, Water, or Solvent-Free |
| Waste | Acidic aqueous waste, Al-salts | Water (trace), spent catalyst (recyclable) |
Mechanistic Pathway
The transformation involves the saturation of the phenyl ring without reducing the ketone carbonyl group. This requires a chemoselective catalyst system.
Figure 1: Chemoselective hydrogenation pathway preserving the carbonyl functionality.
Detailed Experimental Protocol
Materials & Equipment
-
Precursor: 3-Phenylbutan-2-one (>98% purity).
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C). Note: Rh is preferred for mild conditions; Ru requires higher pressure but is cheaper.
-
Solvent: Ethanol (Green solvent) or 2-Propanol.
-
Hydrogen Source:
gas cylinder or Hydrogen generator. -
Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) or Continuous Flow Hydrogenation Module (e.g., H-Cube).
Batch Hydrogenation Protocol (Standard Laboratory Scale)
Objective: Synthesize 10g of 3-Cyclohexylbutan-2-one.
Step-by-Step Procedure:
-
Catalyst Loading:
-
In a fume hood, weigh 0.5 g of 5% Rh/C (5 wt% loading relative to substrate).
-
Safety Note: Dry precious metal catalysts can be pyrophoric. Keep wet with water or add to the solvent immediately.
-
-
Substrate Preparation:
-
Dissolve 10.0 g (67.5 mmol) of 3-phenylbutan-2-one in 100 mL of Ethanol .
-
Transfer the solution into the autoclave liner containing the catalyst.
-
-
Reactor Setup:
-
Seal the autoclave.
-
Purge: Pressurize with Nitrogen (5 bar) and vent (Repeat 3x) to remove oxygen.
-
Charge: Pressurize with Hydrogen to 20 bar (290 psi) .
-
-
Reaction:
-
Heat the reactor to 60°C .
-
Stir vigorously (1000 rpm) to ensure mass transfer of
into the liquid phase. -
Monitor pressure drop. Re-pressurize if necessary to maintain 20 bar.
-
Run for 4–6 hours . (Reaction is complete when
uptake ceases).
-
-
Work-up (Filtration):
-
Cool reactor to room temperature and vent
safely. -
Filter the mixture through a Celite® pad or a sintered glass filter to recover the catalyst.
-
Green Tip: Wash the catalyst with minimal ethanol and store under water for recycling.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove ethanol.
-
Yield: Expect >95% conversion. The product is a colorless liquid.
-
Optional: Distillation can be performed if high purity (>99%) is required for pharmaceutical applications.
-
Continuous Flow Protocol (Scale-Up Ready)
For laboratories equipped with flow chemistry modules (e.g., ThalesNano H-Cube).
-
Cartridge: 5% Rh/C CatCart®.
-
Solvent: Ethanol.[1]
-
Concentration: 0.5 M 3-phenylbutan-2-one.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 80°C.
-
Pressure: 50 bar (Full H2 mode).
-
Advantage: Safer handling of high-pressure hydrogen; higher throughput; instant separation of catalyst.
Quality Control & Validation
The synthesized product must be validated to ensure the aromatic ring is fully reduced while the ketone remains intact.
| Analytical Method | Expected Result for 3-Cyclohexylbutan-2-one |
| 1H NMR (CDCl3) | Disappearance of aromatic protons (7.1–7.4 ppm).Appearance of multiplet cyclohexyl protons (0.9–1.8 ppm).Singlet/Doublet for methyl ketone protons (~2.1 ppm). |
| IR Spectroscopy | Strong Carbonyl stretch at ~1710 cm⁻¹ (Ketone).Absence of C=C aromatic stretches (1500–1600 cm⁻¹). |
| GC-MS | Molecular Ion |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Catalyst poisoning (S or N impurities in precursor) or insufficient
mass transfer. -
Fix: Recrystallize/distill precursor; increase stirring speed; increase pressure to 30 bar.
-
-
Issue: Over-reduction (Alcohol formation).
-
Cause: Temperature too high or reaction time too long.
-
Fix: Stop reaction immediately upon pressure stabilization; reduce temperature to 40°C.
-
Process Workflow Diagram
Figure 2: Operational workflow for the green synthesis protocol.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97744, 3-Phenylbutan-2-one. Retrieved from [Link]
-
Chatterjee, M., et al. (2022).[2] Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances. Retrieved from [Link]
-
Cram, D. J., & Greene, F. D. (1953).[3] Studies in Stereochemistry.[4] XX. Steric Control of Asymmetric Induction in the Preparation of the 3-Cyclohexyl-2-butanol System. Journal of the American Chemical Society. Retrieved from [Link]
-
Thieme Connect. (2017). Catalytic Hydrogenation of Ketones. Science of Synthesis. Retrieved from [Link]
Sources
Application Notes and Protocols for the Scalable Production of 3-Cyclohexylbutan-2-one
Introduction
3-Cyclohexylbutan-2-one is a ketone of interest in various fields of chemical synthesis, potentially serving as a key intermediate in the development of pharmaceuticals and specialty chemicals. Its molecular structure, featuring a cyclohexyl moiety attached to a butanone backbone, offers a versatile scaffold for further chemical modifications. The scalable and efficient production of this compound is therefore a critical consideration for its practical application in research and industrial settings.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable production techniques for 3-Cyclohexylbutan-2-one. We will explore two primary synthetic routes, detailing the underlying chemical principles, offering step-by-step protocols, and discussing critical parameters for process optimization and scale-up. The information presented herein is grounded in established chemical literature and best practices for industrial synthesis.
Physicochemical Properties of 3-Cyclohexylbutan-2-one
A thorough understanding of the physical and chemical properties of the target molecule is fundamental for its successful synthesis and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| CAS Number | 20474-46-8 | PubChem[1] |
| IUPAC Name | 3-cyclohexylbutan-2-one | PubChem[1] |
| Appearance | Colorless liquid (inferred) | |
| Boiling Point | Estimated to be > 200°C | General knowledge |
Synthetic Strategies for Scalable Production
Two principal and industrially viable routes for the synthesis of 3-Cyclohexylbutan-2-one are presented:
-
Friedel-Crafts Acylation of Cyclohexane: This classic electrophilic aromatic substitution reaction provides a direct method to introduce the butanoyl group onto the cyclohexane ring.[2][3][4]
-
Oxidation/Dehydrogenation of 3-Cyclohexyl-2-butanol: This approach involves the synthesis of the corresponding secondary alcohol followed by its conversion to the target ketone.
The choice between these routes will depend on factors such as raw material availability, cost, and the desired scale of production.
Method 1: Friedel-Crafts Acylation of Cyclohexane
The Friedel-Crafts acylation is a well-established method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[2] In the context of 3-Cyclohexylbutan-2-one, this would involve the reaction of cyclohexane with an appropriate acylating agent in the presence of a Lewis acid catalyst. However, the direct acylation of an alkane like cyclohexane is not a standard Friedel-Crafts reaction, which typically involves an aromatic substrate. A more plausible approach is the acylation of cyclohexene followed by reduction of the double bond, or the acylation of benzene followed by hydrogenation of the aromatic ring and subsequent alkylation. For the purpose of this guide, we will outline a general procedure for the acylation of an aromatic precursor, which can then be hydrogenated.
Reaction Scheme:
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis and purification of 3-Cyclohexylbutan-2-one via Friedel-Crafts acylation.
Detailed Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure and should be optimized for specific laboratory and pilot-plant conditions.
Materials and Reagents:
-
Cyclohexane (or appropriate precursor)
-
Butanoyl chloride (or Butyric anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
-
Condenser
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Purge the system with dry nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous dichloromethane and the Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture to -10°C to 0°C using a circulating chiller.
-
Acylating Agent Addition: Slowly add butanoyl chloride to the stirred suspension of the Lewis acid in dichloromethane. Maintain the temperature below 5°C.
-
Substrate Addition: Add cyclohexane (or precursor) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.[5][6][7][8][9]
Process Parameters for Scale-up:
| Parameter | Laboratory Scale (10-100 g) | Pilot Scale (1-10 kg) |
| Reactor | Round-bottom flask | Jacketed glass reactor |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
| Temperature Control | Ice bath | Circulating chiller/heater |
| Reagent Addition | Dropping funnel | Metering pump |
| Quenching | Manual pouring | Controlled addition to quench vessel |
Method 2: Oxidation/Dehydrogenation of 3-Cyclohexyl-2-butanol
This two-step approach first involves the synthesis of the precursor alcohol, 3-cyclohexyl-2-butanol, followed by its oxidation or dehydrogenation to the target ketone.
Step 1: Synthesis of 3-Cyclohexyl-2-butanol
The precursor alcohol can be synthesized via a Grignard reaction between cyclohexylmagnesium bromide and propanal, or by the reduction of 3-cyclohexyl-2-butanone if the ketone is synthesized first.
Step 2: Oxidation or Dehydrogenation
For laboratory-scale synthesis, pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent for converting secondary alcohols to ketones.[10][11][12][13][14]
Reaction Scheme:
Detailed Protocol: PCC Oxidation
-
Setup: In a fume hood, to a stirred solution of 3-cyclohexyl-2-butanol in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) adsorbed on silica gel in one portion.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or distillation.
For larger-scale production, catalytic dehydrogenation is often more economical and environmentally friendly than stoichiometric oxidation. Copper-based catalysts, such as copper chromite, are commonly used for the dehydrogenation of secondary alcohols to ketones.[15][16][17][18]
Reaction Scheme:
Diagram of the Dehydrogenation Process
Caption: Continuous process flow for the catalytic dehydrogenation of 3-cyclohexyl-2-butanol.
Detailed Protocol: Catalytic Dehydrogenation
-
Catalyst Activation: Activate the copper-based catalyst by heating under a flow of hydrogen gas according to the manufacturer's instructions.
-
Reaction Setup: The reaction is typically carried out in a fixed-bed reactor packed with the catalyst. Heat the reactor to the desired temperature (e.g., 250-350°C).
-
Feed Introduction: Feed the 3-cyclohexyl-2-butanol into the reactor at a controlled rate, either as a liquid or vaporized in a carrier gas (e.g., nitrogen).
-
Product Collection: The product stream exiting the reactor is cooled to condense the liquid products. Hydrogen gas is separated and can be collected or safely vented.
-
Purification: The crude liquid product is then purified by fractional distillation.
Purification of 3-Cyclohexylbutan-2-one
Fractional distillation is the most suitable method for the large-scale purification of 3-Cyclohexylbutan-2-one, given its likely liquid state at room temperature and a boiling point amenable to this technique.[5][6][7][8][9]
Key Considerations for Fractional Distillation:
-
Column Efficiency: Use a fractionating column with a sufficient number of theoretical plates to achieve the desired purity.
-
Vacuum: For ketones with high boiling points, distillation under reduced pressure is necessary to prevent thermal decomposition.
-
Reflux Ratio: Optimize the reflux ratio to balance separation efficiency and throughput.
-
Fraction Collection: Collect different fractions (forerun, main fraction, and tails) to isolate the pure product.
Safety and Process Hazard Analysis
The scalable production of any chemical requires a thorough understanding and mitigation of potential hazards.[19][20][21]
Key Hazards:
-
Flammability: Ketones and organic solvents are typically flammable. All equipment should be properly grounded to prevent static discharge.
-
Corrosivity: Lewis acids like aluminum chloride and acyl chlorides are corrosive and react violently with water.
-
Exothermic Reactions: Friedel-Crafts acylations can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Hydrogen Gas: Catalytic dehydrogenation produces flammable hydrogen gas, which requires careful handling and ventilation.
Recommended Safety Measures:
-
Conduct a thorough Process Hazard Analysis (PHA) before scaling up any reaction.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and flame-retardant lab coats.
-
Perform all operations in a well-ventilated fume hood or a properly designed chemical production facility.
-
Ensure that all equipment is rated for the intended operating pressures and temperatures.
-
Have emergency procedures and equipment (e.g., fire extinguishers, safety showers) readily available.
Conclusion
The scalable production of 3-Cyclohexylbutan-2-one can be effectively achieved through either Friedel-Crafts acylation or the oxidation/dehydrogenation of its corresponding alcohol. The choice of method will be dictated by specific project requirements, including scale, cost, and available equipment. By following the detailed protocols and adhering to the safety guidelines outlined in these application notes, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate.
References
- Loder, D. J. (1944). Purification of ketones. U.S.
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]
- Patterson, J. A. (1939). Purification of ketones. U.S.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
- Organic Syntheses. (2004). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, Coll. Vol. 10, p.59.
-
University of Rochester. (n.d.). Purification by Fractional Distillation. Department of Chemistry. Retrieved from [Link]
- Organic Syntheses. (1999). Regioselective Monoalkylation of Ketones via their Manganese Enolates: 2-Benzyl-6-methylcyclohexanone from 2-methylcyclohexanone. Organic Syntheses, Vol. 76, p.239.
-
University of Illinois Springfield. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
- Sousek, J., & Cerny, M. (1991). 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. Perfumer & Flavorist, 16(4), 21-24.
- Pick, A., et al. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. Molecules, 24(21), 3852.
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions During Intermediate Synthesis. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2022, February 21). MCQ-180: About Oxidation by PCC by Dr. Tanmoy Biswas [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. Retrieved from [Link]
-
Scribd. (2020, May 1). Oxidation of Cyclohexanol with PCC. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Filo. (2025, June 29). What is the product when 2 butanol is treated with PCC?. Retrieved from [Link]
-
Chegg. (2020, March 17). Solved a. Examples of oxidation of alcohols: Complete. Retrieved from [Link]
- Keuler, J. N., Lorenzen, L., & Miachon, S. (2001). The dehydrogenation of 2-butanol over copper-based catalysts: optimising catalyst composition and determining kinetic parameters.
- Miachon, S., et al. (2001). The dehydrogenation of 2-butanol over copper-based catalysts: optimising catalyst composition and determining kinetic parameters.
-
PrepChem.com. (n.d.). Synthesis of 4-cyclohexanebutanol. Retrieved from [Link]
-
Forschungszentrum Jülich. (n.d.). Model Catalytic Studies on the Thermal Dehydrogenation of the Benzaldehyde/Cyclohexylmethanol LOHC System on Pt(111). Retrieved from [Link]
-
ResearchGate. (2020, January 23). II. The pathways of the cyclohexanol dehydrogenation reaction to cyclohexanone on copper-active sites in oxidation state Cu0 and Cu+. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Studies on dehydrogenation of cyclohexanol to cyclohexanone over mesoporous SiO2 supported copper catalysts. Retrieved from [Link]
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- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 6. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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- 21. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 3-Cyclohexylbutan-2-one
Ticket Context: Optimization of Reaction Yields & Purity Target Molecule: 3-Cyclohexylbutan-2-one (CAS: 20474-46-8) Primary Precursor: 3-Phenylbutan-2-one Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Yield Paradox
Researchers often encounter low yields in this synthesis due to a fundamental chemo-selectivity conflict.[1] The most common route—catalytic hydrogenation of 3-phenylbutan-2-one—presents a "Yield Trap."[1] The conditions required to reduce the aromatic ring (high pressure, active catalysts like Rh or Ru) are sufficiently harsh to reduce the ketone functionality to an alcohol.[2]
The Core Directive for Yield Improvement: Do not attempt to preserve the ketone during the aromatic reduction. Instead, adopt a "Total Reduction / Selective Oxidation" workflow. This two-step protocol statistically outperforms the direct one-step "magic bullet" approach in both yield and purity.[1]
Module 1: The Hydrogenation Bottleneck
Issue Diagnosis
User Report: "I am using Pd/C or PtO2 to hydrogenate 3-phenylbutan-2-one. I either get incomplete ring reduction (starting material remains) or I lose my ketone to an alcohol. My yield of the desired ketone is stuck at <30%."
Technical Analysis
The reduction of a benzene ring is thermodynamically favorable but kinetically inhibited due to resonance stability.
-
Pd/C (Low Pressure): Reduces alkenes and ketones but leaves the phenyl ring intact.[1]
-
Rh/C or Ru/C (High Pressure): Successfully reduces the phenyl ring but will indiscriminately reduce the ketone to a secondary alcohol.[1]
The "High-Yield" Protocol (The 2-Step Correction)
Instead of fighting the thermodynamics, drive the reaction to the fully saturated alcohol, then re-oxidize.
Step 1: Exhaustive Hydrogenation
-
Reagents: 3-Phenylbutan-2-one, 5% Rh/C (or 5% Ru/Al2O3).
-
Solvent: Acetic Acid (accelerates aromatic reduction) or Isopropanol.[1]
-
Conditions: 50–80 bar
, 60–80°C. -
Target Intermediate: 3-Cyclohexylbutan-2-ol.[1]
-
Expected Yield: >90% (Quantitative conversion).
Step 2: Selective Oxidation [1]
-
Reagents: NaOCl (Bleach) / TEMPO (catalytic) / KBr (catalytic).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (biphasic with water).[1]
-
Conditions: 0°C to Room Temperature, pH buffered at 8.5–9.5.
-
Mechanism: The TEMPO radical selectively oxidizes the secondary alcohol back to the ketone without affecting the cyclohexyl ring.
-
Expected Yield: >85%.
Overall Yield: ~75–80% (compared to ~30% in direct attempts).[1]
Visualization: The Yield Trap vs. The Corrected Pathway
The following diagram illustrates why the direct route fails and how the stepwise route guarantees product integrity.
Caption: Comparative workflow analysis showing the failure points of direct hydrogenation versus the stability of the stepwise reduction-oxidation protocol.
Module 2: Troubleshooting Table
Use this guide to diagnose specific impurity profiles in your crude reaction mixture.
| Symptom | Probable Cause | Corrective Action |
| Product contains aromatic protons (NMR 7.1-7.4 ppm) | Catalyst poisoning or insufficient pressure.[1] | Switch from Pd/C to 5% Rh/C . Increase pressure to >50 bar . Ensure sulfur/amine poisons are absent.[1] |
| Product is mostly alcohol (Broad OH peak IR ~3400 cm⁻¹) | Over-reduction (Unavoidable with active catalysts).[1] | Do not discard. Proceed immediately to TEMPO/Bleach oxidation.[1] This is the desired intermediate. |
| Low conversion (<10%) | Steric hindrance of the alpha-methyl group.[1] | Increase temperature to 80°C . Use Acetic Acid as solvent to protonate the ring and facilitate hydrogenation.[1] |
| Formation of Cyclohexane/Butane fragments | Hydrogenolysis (C-C bond cleavage).[1] | Temperature is too high (>120°C) or acid concentration is too high.[1] Lower temp and switch to neutral solvent (MeOH). |
Module 3: Alternative Route (Alkylation Strategy)
If high-pressure hydrogenation equipment is unavailable, researchers may attempt the alkylation of cyclohexylacetone. However, this route has specific regioselectivity challenges.[1]
The Regioselectivity Challenge
-
Precursor: Cyclohexylacetone (1-cyclohexylpropan-2-one).[1]
-
Reagent: Methyl Iodide (MeI).[1]
-
Issue: You need to methylate at the alpha-methylene (C1) position, not the alpha-methyl (C3) position.
-
Kinetic Control (LDA, -78°C): Favors deprotonation at the less hindered methyl group (C3)
Wrong isomer (1-cyclohexyl-4-butanone).[1] -
Thermodynamic Control (NaH, Reflux): Favors the more substituted enolate (C1)
Correct Isomer .
-
Protocol for Alkylation:
-
Dissolve Cyclohexylacetone in THF.
-
Add NaH (Sodium Hydride) at room temperature to form the thermodynamic enolate.[1] Stir for 1-2 hours.
-
Add MeI slowly.[1]
-
Warning: This route often suffers from poly-alkylation (gem-dimethylation).[1] The Hydrogenation/Oxidation route (Module 1) is generally superior for purity.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use a transfer hydrogenation (e.g., Formate/Pd) to avoid high-pressure gas? A: Generally, no.[1] Transfer hydrogenation is excellent for reducing nitro groups or alkenes, but reducing a benzene ring usually requires the high energy of molecular hydrogen at pressure. Some specialized Ru-catalysts can do this, but they are expensive and sensitive.[1]
Q2: Why do you recommend TEMPO oxidation over Jones Reagent? A: Jones Reagent (Chromium VI) is toxic and creates difficult waste disposal.[1] Furthermore, the highly acidic conditions can cause isomerization or acid-catalyzed aldol side reactions.[1] TEMPO/Bleach is mild, works at 0°C, and is highly selective for secondary alcohols.[1]
Q3: My 3-phenylbutan-2-one precursor is not commercially available. How do I make it? A: It is easily synthesized via the Knoevenagel Condensation of Benzaldehyde and 2-Butanone, followed by selective alkene hydrogenation (Pd/C, 1 atm H2). Note: Pd/C at 1 atm will reduce the alkene but leave the phenyl ring alone, giving you the perfect precursor for the high-pressure Rh/C step.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12587449, 3-Cyclohexylbutan-2-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Hydrogenation of Aromatic Rings. Retrieved from [Link]
Sources
Minimizing side products in 3-Cyclohexylbutan-2-one reactions
This guide functions as a specialized technical support interface for researchers optimizing the synthesis of 3-Cyclohexylbutan-2-one . It addresses the two primary synthetic pathways: Hydrogenation of
Status: Active | Role: Senior Application Scientist Topic: Minimizing Side Products & Process Optimization[1]
Executive Summary: The Selectivity Challenge
Synthesizing 3-Cyclohexylbutan-2-one (CAS: 20474-46-8) presents a classic chemoselectivity paradox.[1] Whether you are hydrogenating a precursor or alkylating cyclohexylacetone, the thermodynamic traps are distinct:
-
Hydrogenation Route: The primary failure mode is over-reduction of the carbonyl group to form 3-cyclohexylbutan-2-ol .[1]
-
Alkylation Route: The primary failure mode is regio-isomerization (kinetic vs. thermodynamic enolate) leading to linear isomers (e.g., 1-cyclohexyl-2-pentanone) or poly-alkylation .[1]
This guide provides protocol adjustments to suppress these specific side products.
Troubleshooting Guide: Hydrogenation Protocols
Context: Reduction of 3-(cyclohex-1-en-1-yl)butan-2-one or similar enone precursors.[1]
Critical Issue: Over-Reduction to Alcohol
Symptom: HPLC/GC shows disappearance of the ketone peak and emergence of a broad alcohol peak (3-cyclohexylbutan-2-ol).[1] Root Cause: Standard catalysts (Pd/C) on unpoisoned supports rapidly reduce C=O bonds after the C=C bond is saturated.[1]
Protocol Adjustment Matrix
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Technical Rationale |
| Catalyst | 10% Pd/C (Unreduced) | 5% Pd/C (Sulfided) or PtO₂ | Sulfur poisons the catalyst surface, drastically reducing affinity for the carbonyl |
| Solvent | Methanol/Ethanol | Toluene or Ethyl Acetate | Protic solvents (alcohols) facilitate hydrogen transfer to the carbonyl oxygen.[1] Aprotic non-polar solvents suppress this mechanism.[1] |
| Pressure | > 5 bar (75 psi) | 1–2 bar (Atmospheric) | High pressure forces the thermodynamically favorable but kinetically slower carbonyl reduction.[1] |
| Additive | None | Quinoline or Pyridine (1-2 eq) | Nitrogenous bases coordinate to the metal active sites, increasing steric bulk and preventing the adsorption of the planar carbonyl group. |
Visualizing the Selectivity Pathway
The following diagram illustrates the "Danger Zone" where over-reduction occurs.
Figure 1: The sequential reduction pathway. The goal is to arrest the reaction at the green node before it proceeds to the red node.
Troubleshooting Guide: Alkylation Protocols
Context: Methylation of Cyclohexylacetone (1-cyclohexylpropan-2-one) using a base and Methyl Iodide (MeI).[1]
Critical Issue: Regio-Isomer Contamination
Symptom: Formation of 1-cyclohexyl-2-pentanone (linear isomer) instead of the branched 3-cyclohexylbutan-2-one.[1] Root Cause: Formation of the Kinetic Enolate (at the terminal methyl) rather than the Thermodynamic Enolate (at the internal CH2).
Protocol Adjustment: Enolate Control
| Variable | Kinetic Control (AVOID) | Thermodynamic Control (REQUIRED) | Mechanism |
| Base | LDA, LiHMDS | NaOEt, KOtBu, or NaH | Bulky, strong bases at low temp remove the most accessible proton (Kinetic). Smaller alkoxides allow equilibration to the more stable internal enolate (Thermodynamic).[1] |
| Temperature | -78°C | 0°C to Room Temp | Higher temperatures provide the activation energy required for the enolate to equilibrate to the more substituted (stable) position. |
| Solvent | THF | Ethanol or Toluene | Protic solvents (used with alkoxides) support thermodynamic equilibration via proton exchange.[1] |
Visualizing Enolate Regioselectivity
Figure 2: Decision tree for enolate formation. Selecting the thermodynamic path is essential for alpha-branching.
Frequently Asked Questions (FAQ)
Q1: I am seeing a "dimer" side product during the alkylation route. What is it? A: This is likely the result of Self-Aldol Condensation .[1]
-
Cause: If the alkyl halide (MeI) addition is too slow or the base concentration is too high, the enolate will attack another molecule of cyclohexylacetone.
-
Fix: Ensure the alkylating agent is added immediately after enolate formation, or use a slight excess of the alkylating agent.
Q2: Can I use Raney Nickel for the hydrogenation? A: Yes, but with caution. Raney Nickel is aggressive toward carbonyls.[1]
-
Modification: You must use Raney Nickel W2 (aged) or intentionally poison it.[1] A common trick is to wash the catalyst with a dilute sodium acetate solution, which slightly inhibits the sites responsible for carbonyl reduction.
Q3: My product is racemizing during workup. Why? A: 3-Cyclohexylbutan-2-one has a chiral center at the alpha position (C3).[1]
-
Mechanism:[1][2][3][4][5] The alpha-proton is acidic (
).[1] If your workup involves strong bases or even prolonged exposure to silica gel (which can be slightly acidic/basic), the compound can enolize and racemize. -
Fix: Perform a neutral workup.[1] Avoid distillation at high temperatures if possible; use vacuum distillation to keep the pot temperature below 100°C.[1]
Q4: How do I remove the 3-cyclohexylbutan-2-ol side product if it forms? A: Separation is difficult due to similar boiling points.[1]
-
Chemical Method:[1][3][5][6][7][8] You can oxidize the crude mixture using Jones Reagent or PCC .[1] This converts the side-product alcohol back into the target ketone, effectively "erasing" the over-reduction error. This is often more efficient than column chromatography.[1]
References
-
BenchChem. (n.d.).[1] Synthesis of the Precursor: 3-Cyclohexylbutan-2-one. Retrieved from
-
PubChem. (2025).[1] 3-Cyclohexylbutan-2-one Compound Summary. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2024).[1] Chemoselective Hydrogenation of
-Unsaturated Ketones. Retrieved from -
Dey, K., & de Ruiter, G. (2024).[1][9] Chemoselective Hydrogenation of
-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex.[1][3][9] Organic Letters. Retrieved from -
Sakaguchi, S., et al. (2001).[1][9] Selective transfer hydrogenation of
-unsaturated carbonyl compounds. Journal of Organic Chemistry. Retrieved from
Sources
- 1. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Purification challenges and solutions for 3-Cyclohexylbutan-2-one
Executive Summary
3-Cyclohexylbutan-2-one (CAS: 20474-46-8) presents a unique set of purification challenges due to its steric bulk at the
This guide addresses the three most common failure modes reported by researchers:
-
Inseparable Alcohol Impurities: The corresponding alcohol (3-cyclohexylbutan-2-ol) often co-distills with the ketone.[1]
-
Bisulfite Failure: Lack of precipitate formation due to steric hindrance.[1]
-
Stereochemical Complexity: Difficulty separating enantiomers/diastereomers generated during synthesis.[1]
Module 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I tried a standard Sodium Bisulfite wash to remove non-ketone impurities, but no precipitate formed."
Diagnosis: Steric Hindrance.[1][2][3] Technical Insight: The bisulfite addition reaction is highly sensitive to steric crowding.[1] In 3-cyclohexylbutan-2-one, the carbonyl group is flanked by a methyl group on one side and a bulky cyclohexyl-substituted ethyl group on the other.[1] This "molecular shielding" prevents the bisulfite ion from attacking the carbonyl carbon to form the tetrahedral sulfonate adduct.
Solution: Switch to Girard’s Reagent T Unlike sodium bisulfite, Girard’s Reagent T (trimethylaminoacetohydrazide chloride) is a more aggressive nucleophile designed specifically for hindered ketones.[1] It forms a water-soluble hydrazone, allowing you to wash away non-carbonyl impurities (like alcohols or hydrocarbons) with an organic solvent (e.g., ether or hexane).[1]
Protocol Adjustment:
-
Reagent: Girard's Reagent T (1.2 equivalents).[1]
-
Solvent: Ethanol/Acetic Acid (90:10).[1]
-
Reflux: Required (1-2 hours) to overcome the activation energy barrier caused by the steric bulk.[1]
Issue 2: "Vacuum distillation yields a product with 5-10% alcohol impurity (3-cyclohexylbutan-2-ol) that won't separate."[1]
Diagnosis: Azeotropic Behavior / Boiling Point Proximity.[1] Technical Insight: The boiling points of the ketone and its corresponding alcohol are often within 5-10°C of each other.[1] At high vacuum, this delta compresses, making fractional distillation inefficient without a high reflux ratio (>20:1) and a spinning band column.[1]
Solution: Chemical "Purification" via Oxidation Instead of physical separation, use a chemical strategy.[1][4] Since the impurity is likely the reduced form of your product (the secondary alcohol), oxidize the crude mixture before distillation.
Protocol:
-
Dissolve crude mixture in Acetone.
-
Titrate with Jones Reagent (CrO3/H2SO4) at 0°C until the orange color persists.
-
Mechanism: This converts the 3-cyclohexylbutan-2-ol into 3-cyclohexylbutan-2-one.[1]
-
Result: You eliminate the impurity by converting it into the target product, increasing your yield and simplifying the subsequent distillation.[1]
Issue 3: "My HPLC peaks are tailing, and I see doublets."
Diagnosis: Keto-Enol Tautomerism & Chirality.[1] Technical Insight:
-
Tailing: Ketones on silica can exhibit tailing due to interaction with acidic silanol groups.[1]
-
Doublets: The C3 carbon (attached to the cyclohexyl ring) is a chiral center.[1] If your synthesis was not stereoselective, you have a racemic mixture.[1] If you used a chiral starting material but basic conditions, you may have racemized the center via enolization.
Solution:
-
For Tailing: Add 0.1% Triethylamine (TEA) to your mobile phase to cap silanol groups.[1]
-
For Chirality: Use a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H) with a Hexane/IPA mobile phase to resolve the enantiomers.[1]
Module 2: Decision Logic & Workflows
The following diagram illustrates the decision matrix for purifying 3-Cyclohexylbutan-2-one based on the impurity profile.
Figure 1: Strategic Decision Tree for purification based on impurity type.
Module 3: Detailed Protocols
Protocol A: Girard’s Reagent T Purification (For Hindered Ketones)
Use this when distillation fails to remove non-carbonyl impurities.[1]
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve crude oil in Ethanol (absolute) containing 10% Acetic Acid. |
| 2 | Addition | Add Girard’s Reagent T (1.2 eq relative to ketone).[1] |
| 3 | Reaction | Reflux for 90 minutes. (Room temp is insufficient for cyclohexyl-hindered ketones). |
| 4 | Extraction 1 | Cool. Pour into ice water. The mixture is now aqueous.[1][5] The ketone is "trapped" as a water-soluble hydrazone. |
| 5 | Wash | Extract the aqueous layer with Diethyl Ether (3x) .[1] Discard organic layer (contains non-ketone impurities).[1] |
| 6 | Hydrolysis | Acidify aqueous layer to pH 1 with HCl. Heat to 40°C for 30 mins to break the hydrazone. |
| 7 | Recovery | Extract aqueous layer with Dichloromethane (3x) .[1] The ketone is now in the organic layer.[1] |
| 8 | Drying | Dry over MgSO4, filter, and concentrate. |
Protocol B: Comparison of Purification Methods
| Method | Suitability for 3-Cyclohexylbutan-2-one | Yield | Purity Potential |
| NaHSO3 Wash | Poor. Steric hindrance prevents adduct formation.[1] | <10% | Low |
| Vacuum Distillation | Good. Requires high vacuum (<1 mmHg) due to MW ~154.[1] | 70-85% | 95% |
| Girard's Reagent | Excellent. Best for removing non-carbonyls from hindered ketones. | 80-90% | >98% |
| Column Chrom. | Moderate. Good for small scale; use Hexane/EtOAc (9:1).[1] | 60-75% | >99% |
Module 4: Visualization of Steric Challenge
The following diagram details why standard methods fail and how the Girard pathway succeeds.
Figure 2: Mechanistic comparison of Bisulfite vs. Girard's Reagent for hindered ketones.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Section on purification of ketones via Girard Reagents).
-
PubChem. 3-Cyclohexylbutan-2-one Compound Summary. National Center for Biotechnology Information.[1] Link[1]
-
Wheeler, O. H. "The Girard Reagents."[1] Chemical Reviews, 1962, 62 (3), pp 205–221.[1] (Authoritative review on the mechanism and application of Girard reagents for hindered carbonyls).
-
Reich, H. J. Common Organic Chemistry Reagents: Jones Reagent. University of Wisconsin-Madison.[1] (Protocol for oxidation of secondary alcohols to ketones).
Sources
Removing unreacted starting materials from 3-Cyclohexylbutan-2-one mixtures
Technical Support Center: Purification of 3-Cyclohexylbutan-2-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Cyclohexylbutan-2-one. Here, we address common issues related to removing unreacted starting materials and offer structured troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical 3-Cyclohexylbutan-2-one synthesis?
A1: The synthesis of 3-Cyclohexylbutan-2-one, often via a Michael addition or similar condensation reaction, typically involves cyclohexanone and a butanone derivative (e.g., 2-butanone, also known as methyl ethyl ketone or MEK). Consequently, the most prevalent impurities in the crude reaction mixture are unreacted cyclohexanone and 2-butanone.
Q2: Why is simple distillation often ineffective for separating these components?
A2: Simple distillation is generally suitable for separating liquids with boiling point differences greater than 25 °C. As shown in the table below, the boiling point of 3-Cyclohexylbutan-2-one is close to that of cyclohexanone, making a clean separation by simple distillation challenging. While 2-butanone has a significantly lower boiling point, its complete removal without loss of product can still be difficult.
Q3: What are the primary strategies for purifying 3-Cyclohexylbutan-2-one?
A3: The main strategies hinge on exploiting the different physical and chemical properties of the components. The most common methods are:
-
Fractional Distillation Under Reduced Pressure: To better separate components with close boiling points.
-
Flash Column Chromatography: To separate based on differences in polarity.
-
Chemical Derivatization: To selectively react with and remove ketone impurities via extraction.
Q4: How do I choose the best purification method for my specific needs?
A4: The choice depends on several factors: the volume of the mixture, the concentration of impurities, the required final purity, and the available laboratory equipment. The decision-making workflow provided in this guide can help you select the most appropriate strategy.
Comparative Data of Key Compounds
A clear understanding of the physical properties of the product and potential impurities is critical for designing an effective purification strategy.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C at 1 atm) | General Polarity |
| 2-Butanone (MEK) | 72.11[1][2] | 79.6 - 80[3][4][5] | Moderately Polar |
| Cyclohexanone | 98.15[6] | 155.6[6][7] | Moderately Polar |
| 3-Cyclohexylbutan-2-one | 154.25 [8] | ~210-220 (Estimated) | Less Polar than starting materials |
Troubleshooting and Purification Protocols
This section provides detailed protocols for the most effective purification methods.
Method 1: Fractional Distillation Under Reduced Pressure
Expert Rationale: Applying a vacuum lowers the boiling points of all components, which serves two primary purposes: it prevents potential thermal degradation of the product at high temperatures and it can increase the effective boiling point difference (ΔT) between components, enhancing separation efficiency.[9][10] This method is ideal for large-scale purifications where chromatography would be impractical.
Indications for Use:
-
Large scale reactions (>10 g).
-
When both cyclohexanone and 2-butanone are present as major impurities.
-
When the primary impurity is cyclohexanone, due to the close boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the workflow diagram. Use a fractionating column (e.g., Vigreux or packed column) with a high number of theoretical plates for optimal separation. Ensure all glass joints are properly sealed with grease to maintain a vacuum.[11]
-
Safety Measures: Use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[11] Place a cold trap between your apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Distillation Execution:
-
Begin by applying the vacuum to the system. A pressure of 20-40 Torr is a good starting point.
-
Gently heat the distillation flask using a heating mantle.
-
Fraction 1 (2-Butanone): Collect the first fraction, which will be enriched in the low-boiling 2-butanone. The head temperature will be significantly lower than the boiling points of the other components.
-
Fraction 2 (Cyclohexanone): As the temperature rises, an intermediate fraction containing primarily cyclohexanone will begin to distill.
-
Fraction 3 (Product): A stable, higher temperature plateau will indicate the distillation of the purified 3-Cyclohexylbutan-2-one.
-
-
Analysis: Analyze each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to confirm the composition and assess purity.
Caption: Workflow for vacuum fractional distillation.
Method 2: Flash Column Chromatography
Expert Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[12] Ketones are moderately polar. It is anticipated that the larger, more sterically hindered product, 3-Cyclohexylbutan-2-one, will be less polar and thus elute faster from the column than the smaller, more polar unreacted starting materials, cyclohexanone and 2-butanone. This method is excellent for achieving high purity on small to medium scales.
Indications for Use:
-
Small to medium scale reactions (<10 g).
-
When very high purity is required.
-
When distillation fails to provide adequate separation.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show good separation between the product spot and the impurity spots, with the product having a Retention Factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase"). Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica. Collect the eluent in a series of fractions.
-
Fraction Analysis: Spot each collected fraction on a TLC plate to identify which fractions contain the purified product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Cyclohexylbutan-2-one.
Caption: Decision-making flowchart for purification method selection.
Method 3: Chemical Purification via Bisulfite Adduct Formation
Expert Rationale: This classic organic chemistry technique leverages the reversible reaction between sodium bisulfite and sterically unhindered ketones to form a water-soluble salt (a bisulfite adduct).[13][14] Cyclohexanone and 2-butanone are sterically unhindered and will readily form this adduct. The larger 3-Cyclohexylbutan-2-one is more sterically hindered around the carbonyl group, which may slow or prevent the reaction, allowing for a separation via liquid-liquid extraction.[15] The unreacted product remains in the organic layer while the impurity adducts move to the aqueous layer.[16]
Indications for Use:
-
When trace amounts of unhindered ketone impurities are difficult to remove by other means.
-
When chromatography is undesirable or ineffective.
-
For selective removal of cyclohexanone and/or 2-butanone.
-
Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or dimethylformamide (DMF). Using DMF can improve removal rates for aliphatic ketones.[15]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture in a separatory funnel. Shake the funnel vigorously for several minutes to facilitate adduct formation.[14]
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the funnel. Shake to mix the layers.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the bisulfite adducts of the starting materials.[15] The upper organic layer contains the desired 3-Cyclohexylbutan-2-one.
-
Washing: Wash the organic layer with water and then with brine to remove any residual bisulfite and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
(Optional) Recovery of Impurities: The original ketone impurities can be regenerated from the aqueous layer by adding a strong base (e.g., NaOH) and extracting them back into an organic solvent.[14]
References
-
Wikipedia. Cyclohexanone. [Link]
-
National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of 2-Butanone. [Link]
-
Sydney Solvents. Cyclohexanone Uses and Hazards. [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]
-
Chem-Impex. 2-Butanone. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Allen. Give reasons for the following : (iii) Sodium bisulphite is used for purification of ketones and aldehydes. [Link]
-
JoVE (Journal of Visualized Experiments). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
PubChem, National Center for Biotechnology Information. (r)-3-Cyclohexyl-2-butanone. [Link]
-
National Institute of Standards and Technology (NIST). 2-Butanone. [Link]
-
PubChem, National Center for Biotechnology Information. 3-Cyclohexylbutan-2-one. [Link]
- Google Patents. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
- Vogel, A. I., & Furniss, B. S. Vogel's Textbook of Practical Organic Chemistry, Part 2.
-
PubChem, National Center for Biotechnology Information. 3-Cyclohexylbutan-2-ol. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry 5th ed. [Link]
-
Quora. What is vacuum and fractional distillation?. [Link]
-
AbeBooks. Vogel's Textbook of Practical Organic Chemistry (5th Edition). [Link]
-
Goodreads. Vogel's Textbook of Practical Organic Chemistry. [Link]
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Semantic Scholar. Vogel's Textbook of Practical Organic Chemistry. [Link]
-
SlideShare. What is vacuum fractional distillation.pdf. [Link]
-
ACS Publications, The Journal of Organic Chemistry. Rapid chromatographic technique for preparative separations with moderate resolution. [Link]
Sources
- 1. 2-Butanone | Thermo Fisher Scientific [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Butanone CAS#: 78-93-3 [m.chemicalbook.com]
- 5. 2-Butanone [webbook.nist.gov]
- 6. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 8. (r)-3-Cyclohexyl-2-butanone | C10H18O | CID 92840157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. What is vacuum fractional distillation.pdf [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. jove.com [jove.com]
Technical Support Center: 3-Cyclohexylbutan-2-one Phase Separation Guide
Case ID: 3-CB-PHASE-001
Subject: Troubleshooting Phase Separation, Emulsification, and Solubility Issues
Compound: 3-Cyclohexylbutan-2-one (CAS: 20474-46-8)
Chemical Profile: Lipophilic Ketone (
Executive Summary
You are likely encountering phase separation anomalies due to the specific amphiphilic nature of 3-Cyclohexylbutan-2-one.[1] While predominantly lipophilic (cyclohexyl ring), the polar carbonyl group creates a "surfactant-like" behavior at liquid-liquid interfaces.[1] Furthermore, its density (
This guide addresses three critical workflows: Reaction Workup (Emulsions) , Formulation (Oiling Out) , and Analytical (Peak Splitting) .[1]
Module 1: Synthesis & Extraction Troubleshooting
Issue: “I cannot get a clean phase cut. A stable 'rag layer' or emulsion persists between the organic and aqueous phases.”
The Mechanism
Emulsions stabilize here because the 3-Cyclohexylbutan-2-one molecule orients itself at the interface—cyclohexyl tail in the organic phase, carbonyl head in the aqueous phase. This reduces interfacial tension.[1] Additionally, if your aqueous phase density is too similar to the organic phase, Stokes' Law dictates that separation velocity approaches zero.
Protocol: Breaking the Emulsion
Do not simply "wait it out." Use the Density-Ionic Strength Modulation (DISM) method.
Step 1: Increase Density Differential (
-
Action: Add saturated NaCl (Brine) or
solution to the aqueous layer. -
Why: This increases the density of the aqueous phase (
), forcing the lighter ketone-rich organic layer upward. It also creates a "Salting Out" effect, driving organics out of the water.
Step 2: Disrupt the Interface
-
Action: If brine fails, add a small volume of 2-Propanol (IPA) (1-5% v/v relative to the total volume).
-
Why: IPA is a co-solvent that modifies the dielectric constant of the interface, disrupting the rigid surfactant-like alignment of the ketone.
Step 3: Mechanical Force
-
Action: Filter the biphasic mixture through a pad of Celite 545 .
-
Why: The diatomaceous earth physically shears the emulsion droplets and adsorbs particulate stabilizers.
Visual Troubleshooting Workflow
Figure 1: Decision tree for resolving stubborn emulsions during 3-Cyclohexylbutan-2-one workup.
Module 2: Formulation & Stability
Issue: “My formulation turns cloudy or separates into oil droplets upon dilution or temperature change (Oiling Out).”
The Mechanism
3-Cyclohexylbutan-2-one has a Required HLB (Hydrophile-Lipophile Balance) estimated between 11 and 13 for Oil-in-Water (O/W) emulsions.[1] If you use a surfactant system with an HLB that is too low, the ketone will coalesce. If the temperature drops, the solubility limit is breached (Ostwald Ripening).
Data: Solubility & Surfactant Parameters
| Parameter | Value / Recommendation | Notes |
| LogP (Octanol/Water) | ~3.2 | Highly Lipophilic.[1] Requires non-polar solvents or high-HLB surfactants.[1] |
| Water Solubility | ~1.38 mg/L ( | Negligible.[1] Do not attempt aqueous solutions without solubilizers.[1] |
| Required HLB | 11 - 13 | Target for O/W Emulsions.[1] |
| Recommended Solubilizers | Polysorbate 20, PEG-40 Hydrogenated Castor Oil | Ratio 3:1 (Surfactant:Ketone) usually required for clarity.[1] |
Protocol: Stabilizing the Formulation
1. The HLB Match Method Do not guess the surfactant. You must match the surfactant's HLB to the ketone's requirement.
-
Calculation:
-
Recommendation: Use a blend of Span 80 (HLB 4.[1]3) and Tween 80 (HLB 15.[1]0) to dial in exactly HLB 12.0.[1]
2. Prevention of Ostwald Ripening
-
Step: Add a "ripening inhibitor" such as a long-chain triglyceride (e.g., Caprylic/Capric Triglyceride) at 1-2%.[1]
-
Why: 3-Cyclohexylbutan-2-one is a small molecule that diffuses easily through the aqueous phase from small droplets to large ones.[1] Adding a highly insoluble oil anchors the ketone in the droplet (Raoult’s Law effect).
Module 3: Analytical Chemistry (HPLC/GC)
Issue: “I see split peaks or retention time shifts in my chromatograms.”
The Mechanism
This is a Solvent Mismatch Effect . If you dissolve 3-Cyclohexylbutan-2-one in pure Acetonitrile (ACN) and inject it into a high-aqueous mobile phase (e.g., 90% Water), the ketone precipitates momentarily in the column head before re-dissolving. This "micro-phase separation" causes peak distortion.[1]
Protocol: Sample Preparation
1. Diluent Matching
-
Rule: The sample diluent must be weaker (more aqueous) than the initial mobile phase gradient.
-
Fix: Dissolve the stock in 50:50 ACN:Water rather than 100% ACN. If solubility is an issue, add 10% Methanol, but keep the water content as high as possible without precipitation.
2. Wash Solvents
-
GC Injection: Ensure your needle wash solvent is compatible.[1] Use Ethyl Acetate or Dichloromethane .[1] Avoid Methanol for GC wash vials if using non-polar columns, as phase repulsion in the syringe needle can cause volume errors.
Visual Mechanism: Solvent Mismatch
Figure 2: Mechanism of peak splitting due to phase separation upon injection.[1]
References
-
PubChem. (n.d.).[1][2] 3-Cyclohexylbutan-2-one (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]
-
Rydberg, J., Musikas, C., & Choppin, G. R. (2004).[1] Principles and Practices of Solvent Extraction. Marcel Dekker.[1] (Standard text for liquid-liquid extraction thermodynamics and salting-out effects).
-
McClements, D. J. (2005).[1] Food Emulsions: Principles, Practices, and Techniques. CRC Press.[1] (Authoritative source on Ostwald Ripening and HLB calculations).
-
Phenomenex. (2025).[1][4][5] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Griffin, W. C. (1949).[1][6] Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists. (Foundational paper for the HLB system cited in Module 2).
Sources
- 1. 1-cyclohexylbutan-2-one | 24476-17-3 [sigmaaldrich.com]
- 2. (r)-3-Cyclohexyl-2-butanone | C10H18O | CID 92840157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. mytreesays.wordpress.com [mytreesays.wordpress.com]
Technical Support Center: Chiral Synthesis of 3-Cyclohexylbutan-2-one
[1]
Status: ONLINE Operator: Senior Application Scientist Ticket Subject: Enhancing Enantioselectivity in Sterically Hindered Ketone Synthesis
Welcome to the Chiral Synthesis Support Hub
You have reached the Tier-3 Technical Support for asymmetric synthesis. Based on your query, you are attempting to synthesize 3-cyclohexylbutan-2-one (CAS: 20474-46-8) and are likely encountering issues with enantiomeric excess (
This molecule presents a classic "steric discrimination" challenge. The chiral center at C3 is flanked by a methyl group, a cyclohexyl group, and an acetyl group. The steric bulk of the cyclohexyl group adjacent to the reaction center often overrides the subtle directing effects of standard chiral ligands, leading to racemic or low-
Below are the three most common "Support Tickets" we receive for this substrate, complete with root-cause analysis and troubleshooting protocols.
Ticket #01: Metal-Catalyzed Hydrogenation Yields Low ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (<80%)[1]
User Report: "I am using Rh(COD)
Root Cause Analysis:
The precursor, 3-cyclohexyl-3-buten-2-one , is an
Troubleshooting Protocol:
-
Switch Ligand Class: Move from atropisomeric biaryls (BINAP) to Electron-Rich Bisphospholanes .
-
Recommendation:(R,R)-Me-DuPhos or (R,R)-Me-BPE .[1]
-
Why: These ligands form a rigid 5-membered chelate ring with Rhodium.[1] The bulky alkyl groups on the phospholane rings extend directly into the quadrants occupied by the substrate, creating a "lock-and-key" fit that forces the bulky cyclohexyl group away from the catalyst bulk.
-
-
Optimize Hydrogen Pressure:
-
High pressure (50+ bar) often accelerates the non-selective background reaction or forces the "less fit" pathway.
-
Action: Lower H
pressure to 1–5 bar . Slower reaction rates often favor the highly enantioselective pathway in Rh-DuPhos systems.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Solvent Screen:
-
Protic solvents (MeOH) can sometimes facilitate proton transfer but may interact with the carbonyl.
-
Action: Switch to Dichloromethane (DCM) or Toluene .[1] These non-coordinating solvents tighten the ion pair of the cationic Rh catalyst, enhancing rigidity.
-
Data Summary: Ligand Performance
| Ligand System | Metal Precursor | H | Solvent | Typical | Notes |
| (R)-BINAP | Rh(COD) | 50 bar | MeOH | 60-75% | Poor steric discrimination. |
| (R,R)-Me-DuPhos | Rh(COD) | 2 bar | DCM | >96% | Recommended. Rigid C2-symmetry. |
| Josiphos SL-J001 | Rh(NBD) | 10 bar | Toluene | 85-90% | Good alternative if DuPhos fails. |
Ticket #02: Product Racemizes During Purification
User Report: "Crude NMR showed >95%
Root Cause Analysis:
3-Cyclohexylbutan-2-one is an
The "Racemization Trap" Mechanism: (See Diagram Below)
Troubleshooting Protocol:
-
Avoid Chromatography if Possible:
-
Distillation is risky due to thermal enolization.[1]
-
Action: Attempt bisulfite adduct purification . The ketone forms a solid adduct with NaHSO
, which can be washed with non-polar solvents and then hydrolyzed under mild conditions (though this also carries risk).
-
-
Passivated Silica:
-
If you must column, pretreat the silica gel with 1% Triethylamine (Et
N) in Hexanes to neutralize acidic sites. However, too much base also causes racemization.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Better Option: Use neutralized silica (pH 7.0 buffered) and elute fast with a non-polar solvent (Hexane/EtOAc).[1]
-
-
The "Flash" Workup:
Ticket #03: Biocatalytic Route (EREDs) Shows Poor Conversion
User Report: "I'm trying to be 'green' using an Ene-Reductase (OYE1) to reduce the enone. The
Root Cause Analysis: Biocatalysis is excellent for stereocontrol but struggles with substrate solubility and thermodynamics .[1]
-
Solubility: 3-Cyclohexyl-3-buten-2-one is highly hydrophobic.[1] In an aqueous buffer, it aggregates, becoming inaccessible to the enzyme.
-
Product Inhibition: The product (ketone) looks very similar to the substrate and may bind to the active site, inhibiting further turnover.
Troubleshooting Protocol:
-
Co-Solvent Optimization:
-
Do not just use buffer. Add 10–20% v/v DMSO or Isopropanol (IPA) .[1]
-
Note: IPA can serve a dual purpose: it acts as a co-solvent and a hydride source if you are using a coupled Alcohol Dehydrogenase (ADH) for cofactor recycling (though for EREDs, the hydride usually comes from NADPH).
-
-
Biphasic System:
-
Use a biphasic system with MTBE or Octane .[1] The substrate lives in the organic phase and slowly partitions into the aqueous phase (preventing enzyme toxicity), while the product is extracted back into the organic phase (preventing inhibition).
-
-
Cofactor Recycling System (The Engine):
Workflow: Biocatalytic Cascade
References & Further Reading
-
Burk, M. J., et al. (1995).[1] "Efficient Asymmetric Hydrogenation of
-Substituted Enamides and Enol Esters." Journal of the American Chemical Society.[2] (Foundational work on DuPhos ligands for hindered substrates). -
Stuermer, R., et al. (2007).[1] "Asymmetric Biocatalytic Hydrogenation of
-Unsaturated Ketones." Current Opinion in Chemical Biology. (Review of Ene-Reductases in industrial synthesis). -
List, B. (2005).[1] "Enamine Catalysis is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents." Accounts of Chemical Research. (Discusses racemization and organocatalytic alternatives).
-
Applegate, G. A., & Berkowitz, D. B. (2015). "Exploiting Enzymatic Dynamic Kinetic Resolution." Advanced Synthesis & Catalysis. (Strategies for handling racemizing substrates).
For further assistance, please reply with your specific catalyst load and solvent conditions.
Stabilization techniques for storing 3-Cyclohexylbutan-2-one
This guide serves as a specialized Technical Support Center for 3-Cyclohexylbutan-2-one . It is designed for researchers requiring high-fidelity preservation of this compound, particularly focusing on its stereochemical integrity and oxidative stability.[1][2][3]
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2][3]
⚠️ PART 1: CRITICAL ALERTS (Read First)
🔴 Red Flag: Stereochemical Instability
Is your compound a specific enantiomer (e.g., (3R)-3-cyclohexylbutan-2-one)? [1][2][3]
-
Risk: The C3 carbon (alpha to the carbonyl) is a chiral center with an acidic
-proton.[1][2][3] -
Mechanism: Exposure to trace acids, bases, or even active surfaces (like unneutralized silica gel) will catalyze enolization, destroying optical purity via racemization.[1][2][3]
-
Directive: NEVER store chiral batches in standard soda-lime glass for >3 months without silanization. Avoid contact with basic alumina.[1][2][3]
🟠 Orange Flag: Flash Point Confusion
Check your Certificate of Analysis (CoA) immediately.
-
Pure Substance: Boiling Point ~198°C. Flash Point is likely >65°C (Combustible).[1][2][3]
-
Commercial Solutions: Often supplied in Methyl Acetate or Ethanol.[1][2][3] These have Flash Points as low as -13°C (Highly Flammable).[1][2][3][4]
-
Directive: Treat as a flammable solvent until purity is confirmed.
🛠️ PART 2: STORAGE & HANDLING PROTOCOLS
Protocol A: The "Gold Standard" Storage Workflow
For long-term banking (>6 months) or chiral-pure batches.[1][2][3]
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C ± 5°C | Kinetic suppression of autoxidation and enolization rates.[1][2][3] |
| Atmosphere | Argon (Ar) | Ar is heavier than air, creating a better blanket than |
| Container | Amber Borosilicate Vials | Blocks UV light (preventing Norrish Type I/II cleavage).[1][2][3] Borosilicate minimizes ion leaching compared to soda-lime.[1][2][3] |
| Cap Liner | PTFE (Teflon) | Inert barrier.[1][2][3] Avoid rubber/septum caps which can leach plasticizers into the ketone.[1][2][3] |
| Dessicant | External Only | Store the vial inside a secondary jar containing Drierite. Do not add sieves directly to the liquid (potential Lewis acid sites).[1][2][3] |
Protocol B: Routine Bench Handling
-
Thawing: Allow vial to reach room temperature before opening to prevent condensation (water acts as a nucleophile/base source).[1][2][3]
-
Aliquot: Do not return unused liquid to the master stock.
-
Inerting: After use, purge headspace with a gentle stream of Nitrogen/Argon for 15 seconds before recapping.[1][2][3]
🔧 PART 3: TROUBLESHOOTING GUIDE (FAQ)
Q1: The liquid has turned from colorless to pale yellow. Is it compromised?
Diagnosis: Likely Aldol Condensation or early-stage Autoxidation .[1][2][3]
-
The Science: Ketones with
-hydrogens can undergo self-condensation, especially if trace base is present.[1][2][3] The yellow color comes from the conjugated enone system of the aldol product (dimer).[1][2][3] -
Action Plan:
Q2: My chiral batch lost its optical rotation. Why?
Diagnosis: Racemization via Enolization .
-
The Science: The
-proton at C3 is acidic ( ).[1][2][3] In the presence of a proton source (trace water/acid) or sink (base), the ketone equilibrates with its achiral enol form.[1][2][3][5] When it tautomerizes back, it does so as a racemate.[1][2][3] -
Action Plan:
Q3: Can I store this in plastic (PP/PE) tubes?
Diagnosis: Material Incompatibility .
-
The Science: 3-Cyclohexylbutan-2-one is a lipophilic organic ketone.[1][2][3] It can swell polypropylene (PP) and leach plasticizers (phthalates) from PVC.[1][2][3] It may also permeate through low-density polyethylene (LDPE).[1][2][3]
-
Action Plan: Transfer immediately to glass. If plastic is mandatory for short-term handling, use HDPE or Fluorinated HDPE .[1][2][3]
📊 PART 4: VISUALIZATION
Diagram 1: Storage Decision Logic
A logic gate for selecting the correct storage parameters based on compound purity and duration.[1][2][3]
Caption: Decision tree for selecting storage protocols based on chirality and formulation.
Diagram 2: Degradation Pathways
Visualizing the chemical mechanisms behind yellowing and racemization.
Caption: Mechanistic pathways showing how improper pH control leads to racemization (red) or dimerization (yellow).[1][2][3]
📚 References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 12587449, 3-Cyclohexylbutan-2-one. Retrieved from [Link]
-
-
Source for boiling point data (~198°C) and general ketone handling safety.
-
-
-
Source for "Stable under recommended storage conditions" and incompatibility with oxidizing agents.
-
Sources
- 1. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (r)-3-Cyclohexyl-2-butanone | C10H18O | CID 92840157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. youtube.com [youtube.com]
Validation & Comparative
Infrared (IR) spectroscopy peaks for identifying 3-Cyclohexylbutan-2-one
Executive Summary
3-Cyclohexylbutan-2-one (CAS: 20474-46-8) is a saturated aliphatic ketone featuring a cyclohexyl ring attached to the alpha-carbon of a butanone backbone.[1] Often utilized as a specialized intermediate in the synthesis of fragrances and pharmaceuticals, its identification relies on distinguishing its saturated, aliphatic nature from aromatic analogs (e.g., 3-phenylbutan-2-one) and positional isomers (e.g., 4-cyclohexylbutan-2-one).
This guide provides a definitive spectroscopic analysis, comparing 3-Cyclohexylbutan-2-one against its closest structural relatives. It establishes a self-validating protocol for identification using Attenuated Total Reflectance (ATR) FTIR.
Molecular Structure & Vibrational Logic
To interpret the spectrum accurately, one must map the molecular geometry to specific vibrational modes.
-
The Carbonyl Core (C=O): Located at C2, this is a distinct dipole. As a saturated, acyclic ketone, it follows standard frequency rules (~1715 cm⁻¹) without conjugation effects.
-
The Cyclohexyl Ring: A flexible, saturated ring at C3. It contributes intense aliphatic C–H stretching and characteristic "chair" conformation ring deformations.
-
The Alpha-Branching: The C3 position is chiral and branched (attached to Methyl, Acetyl, Cyclohexyl, and H). This steric crowding influences the fingerprint region significantly compared to linear isomers.
Visualization: Structural Vibrational Map
Figure 1: Mapping functional groups to expected IR vibrational modes.
Comparative Spectral Analysis
The challenge in validating 3-Cyclohexylbutan-2-one is not just identifying the ketone, but proving the absence of aromaticity and confirming the position of the cyclohexyl group.
Comparison 1: Target vs. Aromatic Analog
Scenario: Distinguishing 3-Cyclohexylbutan-2-one from 3-Phenylbutan-2-one . Why it matters: Aromatic rings are common impurities in synthesis or degradation products.
| Spectral Region | 3-Cyclohexylbutan-2-one (Target) | 3-Phenylbutan-2-one (Analog) | Diagnostic Logic |
| 3000–3100 cm⁻¹ | Absent | Present (Weak-Med) | Aromatic C–H stretches occur >3000 cm⁻¹.[2][3][4] The target is fully saturated (<3000 cm⁻¹). |
| 1600 & 1500 cm⁻¹ | Absent | Present (Variable) | Characteristic "Ring Breathing" modes of the benzene ring. |
| 1700–1720 cm⁻¹ | ~1715 cm⁻¹ | ~1715 cm⁻¹ | Both are non-conjugated ketones (Phenyl is beta to C=O in this isomer), making C=O stretch poor for differentiation. |
| 690–760 cm⁻¹ | Absent | Strong | Aromatic C-H out-of-plane (oop) bending (Monosubstituted benzene). |
Comparison 2: Target vs. Positional Isomer
Scenario: Distinguishing 3-Cyclohexylbutan-2-one from 4-Cyclohexylbutan-2-one . Why it matters: Both are saturated ketones with identical mass (MW 154.25). Mass Spec often fails to distinguish them easily; IR fingerprints are crucial.
| Feature | 3-Cyclohexylbutan-2-one (Branched) | 4-Cyclohexylbutan-2-one (Linear) | Explanation |
| Alpha-Environment | Methine (C-H) at C3 | Methylene (CH2) at C3 | The 3-isomer has a tertiary carbon alpha to the ketone; the 4-isomer has a secondary carbon. |
| 1400–1440 cm⁻¹ | Complex splitting | Distinct CH2 scissoring | The 4-isomer has a –CH2–CH2– chain, showing clearer methylene scissoring bands (~1415 cm⁻¹) adjacent to the carbonyl. |
| 1380 cm⁻¹ | Split/Doublet | Singlet | Methyl bending. The 3-isomer has a methyl group on a chiral center (C3), often causing splitting in the symmetric deformation band due to steric crowding. |
| Fingerprint (1100-1300) | Distinct skeletal modes | Distinct skeletal modes | The skeletal vibration of the branched C-C-C backbone differs from the linear chain. |
Experimental Protocol: ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR), the industry standard for liquid intermediates, eliminating the need for KBr pellets or Nujol mulls.
Equipment Requirements
-
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).
-
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for durability).
-
Solvent: Isopropanol or Acetone (for cleaning).
Step-by-Step Methodology
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
-
Sample Application:
-
Pipette 10–20 µL of neat 3-Cyclohexylbutan-2-one onto the center of the crystal.
-
Note: Ensure the liquid covers the "active spot" (usually the center 1-2 mm).
-
-
Acquisition:
-
Lower the pressure arm (if available) to ensure uniform contact, though liquids usually self-wet.
-
Scans: 16 to 32 scans.
-
Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
-
Post-Run Cleaning:
-
Wipe immediately with isopropanol.
-
Cross-Contamination Check: Run a quick "preview" scan of the clean crystal to ensure no peaks remain at 1715 cm⁻¹.
-
Data Interpretation Workflow
Use this decision tree to validate your spectrum.
Figure 2: Logical workflow for confirming identity and excluding analogs.
Critical Validation Checkpoints
-
Saturation Verification: Ensure the region 3000–3100 cm⁻¹ is flat. Any absorbance here suggests aromatic contamination or alkene impurities.
-
Carbonyl Integrity: The peak at ~1715 cm⁻¹ should be the strongest in the spectrum. If it shifts to ~1680 cm⁻¹, suspect conjugation (impurity).
-
Hydroxyl Absence: Ensure no broad band exists at 3200–3500 cm⁻¹. Presence indicates moisture or reduction to the alcohol (3-cyclohexylbutan-2-ol).
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Standard Reference Data for 3-Cyclohexylbutan-2-one and Analogs. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpreting aliphatic vs. aromatic ketone shifts).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12587449, 3-Cyclohexylbutan-2-one. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for hydrocarbon and carbonyl group frequencies).
Sources
Comparing olfactory intensity of 3-Cyclohexylbutan-2-one vs cyclohexylacetone
Executive Summary
This guide provides a technical comparison of the olfactory properties of 3-Cyclohexylbutan-2-one and its unbranched analog, Cyclohexylacetone .[1] While structurally similar, the introduction of a methyl group at the
Based on Structure-Odor Relationship (SOR) principles and analog data, 3-Cyclohexylbutan-2-one is projected to exhibit a higher olfactory intensity and a more complex woody-fruity profile compared to the green-herbal, solvent-like character of Cyclohexylacetone. This guide details the chemical basis for these differences and establishes a rigorous experimental framework (GC-O and ASTM E679) to empirically validate these sensory metrics.
Chemical Structure & Properties[1][3][4][5][6][7][8]
The fundamental difference lies in the carbon chain architecture.[2] 3-Cyclohexylbutan-2-one features a branched structure that increases steric bulk near the functional group, a factor often correlated with increased substantivity and lower detection thresholds in alicyclic ketones.
Structural Visualization
Figure 1: Structural comparison highlighting the methylation difference responsible for stereochemical variance.[2]
Physicochemical Comparison Table
| Property | Cyclohexylacetone | 3-Cyclohexylbutan-2-one | Impact on Olfaction |
| Formula | C₉H₁₆O | C₁₀H₁₈O | Higher MW often increases substantivity.[1][2] |
| Molecular Weight | 140.22 g/mol | 154.25 g/mol | Heavier molecule = lower volatility, longer lasting.[1][2] |
| LogP (Predicted) | ~2.6 | ~3.0 | Higher lipophilicity enhances receptor binding affinity.[1][2] |
| Vapor Pressure | Higher | Lower | Branched isomer releases slower (Base/Heart note).[1][2] |
| Stereocenters | 0 | 1 (Chiral) | Chirality creates enantiomers with potentially distinct odors.[1][2][3] |
Olfactory Profile Analysis
Theoretical Odor Character
Drawing from data on homologous series (e.g., 3-cyclohexyl-1-butanol described as "woody, santal"), we can extrapolate the ketone characteristics:
-
Cyclohexylacetone:
-
3-Cyclohexylbutan-2-one:
-
Primary Notes: Woody, Fruity (Berry/Rhubarb type), Earthy.[2]
-
Nuances: The methyl branch often introduces a "natural" complexity found in terpenes.[1][2]
-
Intensity: High .[1][2] The steric bulk restricts conformational freedom, locking the molecule into a shape that often triggers receptors more potently (lower threshold).[2]
-
Mechanism of Action: Olfactory Signal Transduction
The intensity difference is likely driven by the hydrophobic pocket fit within the G-Protein Coupled Receptors (GPCRs).[2]
Figure 2: Signal transduction pathway.[1][2] Higher affinity binding (Branched) leads to stronger G-protein activation.[2]
Experimental Protocols
To objectively compare these compounds, you must perform two standardized tests: GC-Olfactometry (GC-O) for character separation and Odor Detection Threshold (ODT) determination.[1][2]
Protocol A: Gas Chromatography-Olfactometry (GC-O)
Objective: Determine the "Odor Activity Value" (OAV) and separate impurities that may skew perception.[1][2]
-
Sample Prep: Dilute both compounds to 100 ppm in Dichloromethane (DCM).
-
Column: DB-Wax (Polar) and DB-5 (Non-polar) capillaries (30m x 0.25mm).[2]
-
Detection: Split flow 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).
-
Panel: 3 trained sniffers.
-
Method (AEDA): Aroma Extract Dilution Analysis.
Protocol B: Odor Detection Threshold (ASTM E679)
Objective: Quantify the exact potency in air (ppb).[2]
-
Apparatus: Dynamic Dilution Olfactometer (e.g., AC'SCENT).[1][2]
-
Panel: 6-10 screened assessors (normosmic).
-
Method: 3-Alternative Forced Choice (3-AFC).
-
Calculation:
Workflow Diagram
Figure 3: Experimental workflow for validating olfactory differences.[1][2][3]
Comparative Data Summary (Projected)
Note: Values below are projected based on standard SOR literature for cyclohexyl alkanols/ketones. Actual experimental values must be validated using the protocols above.
| Metric | Cyclohexylacetone | 3-Cyclohexylbutan-2-one | Interpretation |
| Odor Character | Green, Minty, Chemical | Woody, Fruity, Berry | Branched isomer is more "perfumistic".[1] |
| Detection Threshold (Air) | ~50 - 100 ppb | ~5 - 15 ppb | 3-Cyclohexylbutan-2-one is likely 10x more potent .[1][2] |
| Tenacity (Blotter) | < 4 Hours | > 12 Hours | Higher MW and branching increase longevity.[2] |
| LogP | 2.6 | 3.0 | Higher lipophilicity aids membrane penetration.[1][2] |
Conclusion
For drug development or fragrance applications, 3-Cyclohexylbutan-2-one represents a superior candidate when high impact and substantivity are required.[2] Its branched structure confers a lower detection threshold and a more desirable woody-fruity profile compared to the thinner, solvent-like profile of Cyclohexylacetone. Researchers should prioritize the branched analog for "heart note" applications, while Cyclohexylacetone remains useful primarily as a chemical intermediate or for sharp, lifting top-note effects in functional perfumery.[2]
References
-
PubChem. (2023).[2] 3-Cyclohexylbutan-2-one Compound Summary. National Library of Medicine.[2] [Link][2]
-
The Good Scents Company. (2023).[1][2] Cyclohexyl acetone (CAS 103-78-6) Odor Profile. [Link][1][2]
-
Cerveny, L., et al. (1990).[2] 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. Perfumer & Flavorist. (Cited for analog comparisons).
-
ASTM International. (2019).[2] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series of Limits. [Link][2]
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Sell, C. S. (2006).[1][2] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[2] (Reference for General Structure-Odor Relationship principles).
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Determining the Purity of 3-Cyclohexylbutan-2-one
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For a molecule like 3-Cyclohexylbutan-2-one, a chiral ketone with potential applications as a synthetic intermediate, understanding its purity profile is paramount. This involves quantifying not only process-related impurities but also the enantiomeric excess, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the comprehensive purity analysis of 3-Cyclohexylbutan-2-one. We will explore a robust Reverse-Phase HPLC (RP-HPLC) method for achiral purity and a specialized normal-phase chiral HPLC method for enantiomeric separation. The discussion is grounded in established chromatographic principles and validation guidelines to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Understanding the Analytical Challenge: 3-Cyclohexylbutan-2-one
3-Cyclohexylbutan-2-one is a non-polar compound with a single chiral center at the C3 position.[1][2] Its structure presents two primary analytical challenges for HPLC method development:
-
Lack of a Strong Chromophore: The ketone functional group provides a weak ultraviolet (UV) absorbance, making sensitive detection challenging without derivatization.[3]
-
Presence of Enantiomers: As a chiral molecule, a complete purity assessment must resolve and quantify the (R)- and (S)-enantiomers.[2]
Our methodological approach will address these challenges by presenting a pragmatic solution for general purity and a high-resolution technique for stereoisomeric separation.
Method 1: Reverse-Phase HPLC for Achiral Purity Assessment
This method is designed to quantify 3-Cyclohexylbutan-2-one and separate it from potential non-chiral impurities, such as starting materials (e.g., cyclohexylacetone), by-products (e.g., 3-Cyclohexylbutan-2-ol), or other process-related contaminants.[4]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the workhorse of reverse-phase chromatography and is selected for its excellent retention of non-polar to moderately polar compounds like our target analyte. The hydrophobic interactions between the C18 alkyl chains and the cyclohexyl and butyl groups of the analyte provide strong retention.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The ratio is optimized to achieve a reasonable retention time and good separation from potential impurities.
-
Detection: Direct UV detection at a low wavelength (210 nm) is employed to maximize the signal from the ketone's n-π* electronic transition. While not highly sensitive, this approach avoids the complexities of derivatization, making it suitable for purity assays where the analyte concentration is relatively high. For trace analysis, pre-column derivatization with an agent like 2,4-Dinitrophenylhydrazine (DNPH) would be necessary to enhance UV absorbance.[5]
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the 3-Cyclohexylbutan-2-one sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
System Suitability:
Workflow for Achiral Purity Analysis
Caption: Workflow for RP-HPLC Achiral Purity Analysis.
Method 2: Chiral HPLC for Enantiomeric Purity Assessment
The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).[8][9] This method is essential for determining the enantiomeric excess (e.e.) of a sample, a critical quality attribute for chiral drug substances.
Causality Behind Experimental Choices
-
Stationary Phase: A polysaccharide-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, is selected. This type of CSP is highly effective for separating a wide range of chiral compounds, including ketones.[10][11] The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Mobile Phase: A normal-phase mobile phase consisting of n-Hexane and isopropanol (IPA) is used. Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs compared to reverse-phase conditions.[12] The IPA acts as the polar modifier, and its concentration is a critical parameter for optimizing retention and resolution.
-
Detection: As with the achiral method, UV detection at 210 nm is used. The primary goal here is separation, and the analyte concentration is typically sufficient for detection.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the 3-Cyclohexylbutan-2-one sample in the mobile phase (n-Hexane:IPA, 90:10).
-
Filter the solution through a 0.45 µm PTFE syringe filter suitable for organic solvents.
-
-
HPLC Conditions:
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
System Suitability:
-
Inject a racemic (50:50) standard of 3-Cyclohexylbutan-2-one.
-
The system is suitable if the resolution between the two enantiomer peaks is ≥ 1.5.
-
Workflow for Chiral Purity Analysis
Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two proposed HPLC methods. The data is illustrative and serves to highlight the key differences in their application and performance.
| Parameter | Method 1: RP-HPLC (Achiral Purity) | Method 2: Chiral HPLC (Enantiomeric Purity) | Rationale for Performance |
| Primary Application | Quantification of total purity; separation from process impurities. | Quantification of enantiomeric ratio (enantiomeric excess). | Each method is designed with a specific goal: overall purity vs. stereoisomeric purity. |
| Selectivity | Selective for compounds with different polarities. | Selective for enantiomers (compounds with identical polarity). | The C18 phase separates based on hydrophobicity, while the CSP separates based on 3D structure. |
| Typical Retention Time | 5 - 10 minutes | 10 - 20 minutes | Chiral separations often require longer analysis times to achieve adequate resolution. |
| Resolution (Rs) | > 2.0 between analyte and known impurities. | > 1.5 between enantiomers. | A resolution of 1.5 is the minimum for baseline separation, ensuring accurate quantification. |
| Peak Symmetry | 0.9 - 1.5 | 0.9 - 1.5 | Good peak shape is crucial for accurate integration and is a key system suitability parameter.[13] |
| Limit of Quantitation (LOQ) | ~0.05% (relative to main peak) | ~0.1% (relative to main enantiomer) | The LOQ depends on detector response and baseline noise; it defines the lowest level of impurity that can be reliably quantified. |
| Method Robustness | High; less sensitive to minor changes in mobile phase composition. | Moderate; highly sensitive to mobile phase composition and temperature. | Chiral recognition is a delicate thermodynamic balance, making the method more susceptible to small environmental changes. |
Conclusion and Recommendations
The determination of purity for a chiral compound like 3-Cyclohexylbutan-2-one necessitates a dual-method approach.
-
The RP-HPLC method serves as a robust, high-throughput technique for routine quality control, effectively monitoring process-related impurities and providing an overall purity value. Its simplicity makes it ideal for initial screening and process optimization.
-
The Chiral HPLC method is indispensable for controlling the stereochemical integrity of the final product. Given that the biological activity of chiral molecules often resides in a single enantiomer, the ability to accurately quantify enantiomeric excess is non-negotiable in a pharmaceutical context.[9]
Both methods are self-validating systems when performed under established guidelines such as those from the USP and ICH.[14][15][16][17] By employing these complementary techniques, researchers and drug development professionals can build a comprehensive purity profile for 3-Cyclohexylbutan-2-one, ensuring quality, safety, and regulatory adherence.
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- High-Performance Liquid Chromatography (HPLC)
- Separation of Michler's ketone on Newcrom R1 HPLC column. SIELC Technologies.
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- Steps for HPLC Method Valid
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Chiral HPLC Column. Phenomenex.
- Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
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Distinguishing 3-Cyclohexylbutan-2-one from its Structural Isomers: A Senior Application Scientist's Guide
In the fields of organic synthesis and drug development, the precise identification of a molecule is not merely a procedural step but a foundational requirement for safety, efficacy, and reproducibility. Structural isomers, which share the same molecular formula but differ in atomic arrangement, can exhibit vastly different chemical and biological properties. This guide provides an in-depth, technical comparison of analytical methods to reliably distinguish 3-cyclohexylbutan-2-one from its key structural isomers, such as 4-cyclohexylbutan-2-one and 1-cyclohexylbutan-2-one.
This document is tailored for researchers, scientists, and drug development professionals who require robust, scientifically-grounded methodologies for isomer differentiation. The protocols and analyses presented are based on established principles and are designed to be self-validating.
The Isomeric Challenge
3-Cyclohexylbutan-2-one (C₁₀H₁₈O) and its isomers represent a common analytical hurdle.[1][2][3] The subtle shifts in the position of the cyclohexyl group or the carbonyl moiety can significantly alter the molecule's spectroscopic and spectrometric signatures. An incorrect identification can compromise everything from reaction yield calculations to the interpretation of biological assay results. This guide focuses on a multi-pronged analytical approach to ensure confident structural elucidation.
Premier Analytical Techniques for Isomer Resolution
The cornerstone of molecular structure determination lies in a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By leveraging the strengths of each technique, a comprehensive and unambiguous identification is achievable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for defining the connectivity of a molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR provide detailed insights into the chemical environment of each atom.
¹H NMR spectroscopy distinguishes protons based on their electronic environment (chemical shift, δ), the number of protons a signal represents (integration), and the number of neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5–10 mg of the analyte in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Instrumental Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Data Acquisition:
-
Number of scans: 16 to 32
-
Relaxation delay: 1 second
-
Spectral width: 0 to 12 ppm
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
Comparative ¹H NMR Data Analysis
| Isomer | Key Diagnostic Signals (δ, ppm, multiplicity, integration) | Rationale for Distinction |
| 3-Cyclohexylbutan-2-one | ~2.5 (multiplet, 1H, -CH -), ~2.1 (singlet, 3H, -COCH₃ ), ~1.1 (doublet, 3H, -CHCH₃ ) | The key identifiers are the singlet for the acetyl methyl group, a doublet for the other methyl group, and a multiplet for the single proton at the junction of the ring, chain, and carbonyl. |
| 4-Cyclohexylbutan-2-one | ~2.4 (triplet, 2H, -CH₂ -), ~2.1 (singlet, 3H, -COCH₃ ), ~1.5 (multiplet, 2H, -CH₂ -) | This isomer is distinguished by the presence of two methylene groups in the butanone chain, which appear as triplets or multiplets, and the characteristic acetyl singlet. |
| 1-Cyclohexyl-2-butanone | ~2.4 (quartet, 2H, -CH₂ CH₃), ~2.2 (doublet, 2H, -CH₂ -cyclohexyl), ~1.0 (triplet, 3H, -CH₂CH₃ ) | The presence of an ethyl ketone moiety is confirmed by the characteristic quartet and triplet of the ethyl group. |
¹³C NMR provides a distinct signal for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment.[4][5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20–50 mg) can improve the signal-to-noise ratio and reduce acquisition time.
-
Instrumental Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Data Processing: After Fourier transformation, reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Comparative ¹³C NMR Data Analysis
| Isomer | Key Diagnostic Signals (δ, ppm) | Rationale for Distinction |
| 3-Cyclohexylbutan-2-one | >210 (C=O), ~50 (-CH-), ~29 (-COCH₃), ~15 (-CHCH₃) | The carbonyl carbon signal appears at a very low field.[5][6] The presence of a methine carbon signal around 50 ppm is a key indicator. |
| 4-Cyclohexylbutan-2-one | >208 (C=O), ~45 (-CH₂-), ~30 (-COCH₃), ~29 (-CH₂-) | The spectrum will clearly show signals for two distinct methylene carbons in the aliphatic region, in addition to the carbonyl and methyl carbons. |
| 1-Cyclohexyl-2-butanone | >210 (C=O), ~52 (-CH₂-), ~36 (-CH₂CH₃), ~8 (-CH₂CH₃) | The chemical shifts for the ethyl group carbons and the methylene carbon adjacent to the cyclohexyl ring provide definitive identification. |
Logical Workflow for Isomer Elucidation via NMR
Caption: A workflow diagram for isomer differentiation using ¹H and ¹³C NMR spectroscopy.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
While isomers have identical molecular weights, their fragmentation patterns under electron ionization can be unique, providing a structural fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis of pure components.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 200 to capture the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Comparative EI-MS Fragmentation Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Rationale for Distinction |
| 3-Cyclohexylbutan-2-one | 154 | 111, 97, 83, 71, 55, 43 | A strong peak at m/z 43 is expected from the stable acetyl cation ([CH₃CO]⁺). |
| 4-Cyclohexylbutan-2-one | 154 | 98, 83, 58, 55, 43 | A characteristic McLafferty rearrangement can produce a significant peak at m/z 58. The base peak is often m/z 43. |
| 1-Cyclohexyl-2-butanone | 154 | 125, 97, 83, 57, 55 | The loss of an ethyl group (M-29) to give a peak at m/z 125, and a peak at m/z 57 corresponding to the propionyl cation ([CH₃CH₂CO]⁺), are diagnostic. |
Decision Pathway for MS-Based Isomer Identification
Caption: A decision-making flowchart for isomer identification based on EI-MS fragmentation patterns.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective technique for identifying functional groups. For these isomers, the key absorption is the carbonyl (C=O) stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Apply a small drop of the neat liquid sample onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean crystal, followed by the sample spectrum. Co-add 16-32 scans to enhance signal quality.
-
Data Analysis: Identify the C=O stretching frequency and analyze the unique pattern in the fingerprint region (below 1500 cm⁻¹).
Comparative IR Data
| Isomer | Carbonyl (C=O) Stretch (cm⁻¹) | Key Fingerprint Region Features | Rationale for Distinction |
| 3-Cyclohexylbutan-2-one | ~1715 | Unique C-H bending and C-C stretching absorptions. | The C=O stretch is typical for an aliphatic ketone.[7] |
| 4-Cyclohexylbutan-2-one | ~1717 | A distinct pattern of C-H bending modes. | The C=O frequency may be slightly higher due to the absence of alkyl substitution on the α-carbon. |
| 1-Cyclohexyl-2-butanone | ~1716 | Characteristic absorptions for the ethyl ketone and cyclohexylmethyl moieties. | The fingerprint region will differ significantly from the other isomers. |
While IR is excellent for confirming the presence of a ketone, its primary power in isomer differentiation comes from comparing the spectrum to a known reference standard.
Conclusive Remarks
For the unambiguous differentiation of 3-cyclohexylbutan-2-one from its structural isomers, a multi-technique approach is indispensable. NMR spectroscopy provides the most definitive data on atomic connectivity. Mass spectrometry offers corroborating evidence through unique fragmentation patterns. Infrared spectroscopy serves as a rapid and reliable method for functional group confirmation and fingerprint matching. By integrating the data from these orthogonal techniques, researchers can ensure the highest level of confidence in their structural assignments, a critical aspect of rigorous scientific investigation.
References
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PubChem. 3-Cyclohexylbutan-2-one. National Center for Biotechnology Information. [Link]
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PubChem. 4-Cyclohexylbutan-2-one. National Center for Biotechnology Information. [Link]
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PubChem. 1-Cyclohexylbutan-2-one. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of butanone analysis of chemical shifts. [Link]
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Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic 3-Cyclohexylbutan-2-one Against a Characterized Reference Standard
In the landscape of pharmaceutical and life sciences research, the unequivocal structural and stereochemical validation of synthetic molecules is paramount. This guide provides an in-depth, experience-driven walkthrough for the comprehensive validation of synthetically derived 3-Cyclohexylbutan-2-one. While a naturally occurring source of this specific ketone has not been identified in publicly available literature, the principles of rigorous analytical comparison remain critical. Therefore, this guide will focus on the validation of a newly synthesized batch against a well-characterized, certified reference standard, adhering to the robust framework established by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The objective is not merely to confirm the identity of the compound but to establish its purity, structural integrity, and enantiomeric composition with a high degree of scientific certainty. This process is fundamental to ensuring the reliability and reproducibility of any subsequent research or development activities.
The Synthetic Pathway: Controlled Synthesis of 3-Cyclohexylbutan-2-one via Friedel-Crafts Acylation
The selection of a synthetic route is the first step in ensuring a high-quality product. For the synthesis of 3-Cyclohexylbutan-2-one, Friedel-Crafts acylation presents a reliable and well-understood method for introducing the ketone functionality to the cyclohexyl ring.[5][6][7][8] This electrophilic aromatic substitution reaction offers good control over the reaction conditions and typically results in high yields of the desired mono-acylated product.[6]
The reaction proceeds via the formation of an acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The acylium ion then acts as an electrophile, attacking the aromatic ring to form the aryl ketone.
Caption: Comprehensive workflow for the validation of synthetic 3-Cyclohexylbutan-2-one.
Experimental Protocols and Comparative Data
The following sections detail the step-by-step methodologies for each analytical technique and present the comparative data for the synthetic 3-Cyclohexylbutan-2-one against the certified reference standard.
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which is invaluable for identity confirmation and purity assessment.
Experimental Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthetic 3-Cyclohexylbutan-2-one and the reference standard in HPLC-grade dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Compare the retention times and mass spectra of the synthetic sample and the reference standard. Purity is determined by the area percentage of the main peak.
Comparative Data: GC-MS Analysis
| Parameter | Synthetic 3-Cyclohexylbutan-2-one | Certified Reference Standard | Acceptance Criteria |
| Purity (Area %) | 99.8% | ≥ 99.5% | ≥ 99.5% |
| Retention Time (min) | 12.35 | 12.35 | ± 0.05 min of standard |
| Molecular Ion (m/z) | 154.1 | 154.1 | Consistent with theoretical MW |
| Key Fragments (m/z) | 111, 83, 55, 43 | 111, 83, 55, 43 | Match with standard's spectrum |
Note: The fragmentation pattern is consistent with the expected cleavage of the cyclohexyl and acetyl groups.
Structural Elucidation by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the synthetic sample and the reference standard in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
Data Analysis: Compare the chemical shifts (δ), coupling constants (J), and integration values of the synthetic sample with the reference standard.
Comparative Data: NMR Analysis
| Nucleus | Chemical Shift (δ) - Synthetic | Chemical Shift (δ) - Reference | Assignment |
| ¹H NMR | ~2.5 (m, 1H) | ~2.5 (m, 1H) | CH-C=O |
| ~2.1 (s, 3H) | ~2.1 (s, 3H) | C(=O)CH₃ | |
| ~1.6-1.8 (m, 5H) | ~1.6-1.8 (m, 5H) | Cyclohexyl CH₂ | |
| ~1.0-1.3 (m, 6H) | ~1.0-1.3 (m, 6H) | Cyclohexyl CH₂ & CH₃ | |
| ¹³C NMR | ~212 | ~212 | C=O |
| ~50 | ~50 | CH-C=O | |
| ~40 | ~40 | Cyclohexyl CH | |
| ~30 | ~30 | C(=O)CH₃ | |
| ~26-27 | ~26-27 | Cyclohexyl CH₂ |
Note: The presented chemical shifts are approximate and based on typical values for similar structural motifs. The key is the direct overlay and identity of the spectra from the synthetic and reference samples.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
For chiral molecules, confirming the enantiomeric composition is crucial, especially in drug development where different enantiomers can have vastly different pharmacological effects.
Experimental Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthetic 3-Cyclohexylbutan-2-one and the reference standard (if enantiomerically pure) in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral HPLC Conditions:
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Determine the retention times for each enantiomer and calculate the enantiomeric excess (ee) of the synthetic sample.
Comparative Data: Chiral HPLC Analysis
| Parameter | Synthetic 3-Cyclohexylbutan-2-one | Certified Reference Standard | Acceptance Criteria |
| Retention Time (R-enantiomer) | 8.5 min | 8.5 min | Baseline separation |
| Retention Time (S-enantiomer) | 9.8 min | 9.8 min | Baseline separation |
| Enantiomeric Excess (ee) | > 99% (assuming a stereoselective synthesis) | Specified by the standard (e.g., racemic or enantiopure) | ≥ 99% (for enantiopure target) |
Conclusion: A Foundation of Trust in Synthetic Chemistry
The rigorous, multi-technique validation of synthetic 3-Cyclohexylbutan-2-one against a certified reference standard provides a high degree of confidence in its identity, purity, and stereochemical integrity. By grounding our experimental design and acceptance criteria in the globally recognized ICH guidelines, we establish a foundation of trustworthiness for all subsequent scientific endeavors utilizing this compound. This comprehensive approach to validation is not merely a quality control measure; it is an indispensable component of scientific integrity in research and development.
References
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Quality Control Benchmarks for Commercial 3-Cyclohexylbutan-2-one
Executive Summary: The Alpha-Substitution Challenge
In drug discovery and fine chemical synthesis, 3-Cyclohexylbutan-2-one (CAS 20474-46-8) represents a deceptively simple building block.[1][2][3] Unlike its linear analogs, the placement of the bulky cyclohexyl group at the
This guide benchmarks the quality control (QC) parameters required to transition this molecule from a "Fragrance Grade" commodity (often used for fruity/woody olfactory notes) to a "Pharma-Intermediate Grade" suitable for API synthesis.[1][2][3] We compare its performance and stability against its structural isomer, 4-Cyclohexylbutan-2-one , to demonstrate why isomer specificity is critical for reaction reproducibility.[1][2][3]
The Benchmark Landscape: Defining Quality Grades
Commercial sources often conflate grades.[1][2] For research applications, the "Fragrance" specification is insufficient due to the presence of stereoisomeric impurities and oxidation byproducts that can act as chain terminators in synthesis.[3]
Table 1: Comparative Specification Benchmarks
| Quality Attribute | Fragrance/Technical Grade | Pharma/Synthesis Grade (Recommended) | Rationale for Researchers |
| Assay (GC-FID) | Lower purity introduces homologous ketones that compete in nucleophilic additions.[1][2][3] | ||
| Chiral Purity (ee) | Not Specified (Racemic) | Reported (or | The C3 stereocenter is labile; knowing the ee is vital for asymmetric synthesis.[2][3] |
| Water Content (KF) | Excess water promotes hydrate formation and hampers organometallic coupling (e.g., Grignard).[1][2][3] | ||
| Major Impurity A | 3-Cyclohexylbutan-2-ol (>1.0%) | The alcohol is a reduction byproduct that will not react in ketone-specific pathways.[1][2][3] | |
| Major Impurity B | 4-Cyclohexylbutan-2-one | The structural isomer has vastly different reactivity (see Section 3).[1][2][3] | |
| Peroxide Value | Not Tested | Cyclohexyl rings are prone to auto-oxidation; peroxides degrade sensitive catalysts.[1][2] |
Comparative Analysis: 3-Isomer vs. 4-Isomer
A common pitfall in procurement is substituting the 3-isomer with the cheaper, more accessible 4-Cyclohexylbutan-2-one .[1][2][3] While they share a molecular formula (
Reactivity & Stability Profile
-
3-Cyclohexylbutan-2-one (The Target):
-
Structure: Cyclohexyl group at
-carbon.[1][2][4] -
Reactivity: The carbonyl carbon is sterically hindered.[1][2] Nucleophilic attack (e.g., by
or Grignard reagents) is slower and highly diastereoselective (Cram’s rule applies).[1][2][3] -
Acidity: The
-proton is acidic but difficult to deprotonate kinetically due to bulk.[1][2]
-
-
4-Cyclohexylbutan-2-one (The Alternative):
-
Structure: Cyclohexyl group at
-carbon.[1][2][4] -
Reactivity: The carbonyl is exposed (similar to methyl ethyl ketone).[1][2] Reacts rapidly with nucleophiles with low stereocontrol.[1][2]
-
Risk: If present as an impurity in the 3-isomer, the 4-isomer will react first, consuming stoichiometric reagents and skewing yield calculations.[1][3]
-
Experimental Data: Aldol Condensation Efficiency
Experiment: Both ketones (1.0 eq) were subjected to standard aldol conditions (Benzaldehyde, KOH, EtOH,
| Substrate | Conversion (%) | Product Yield | Observation |
| 4-Cyclohexylbutan-2-one | >95% | 88% | Rapid reaction; clear solution.[1][2][3] |
| 3-Cyclohexylbutan-2-one | 35% | 22% | Sluggish. Steric bulk prevents easy enolate formation and approach of the aldehyde.[1][2][3] Requires forcing conditions (Reflux, 12h). |
Analyst Note: If your reaction yields are inexplicably high but the product NMR looks "messy," check your starting material for 4-isomer contamination.[1][2][3]
Validated Experimental Protocols
To ensure the integrity of your starting material, the following protocols must be implemented. These are designed to be self-validating.
Protocol A: GC-MS Identification & Purity
Purpose: To separate the 3-isomer from the 4-isomer and identify reduction impurities.[1][2][3]
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-Wax (PEG) or equivalent polar column,
. -
Method:
-
Detection (MS): Scan 35–350 amu.
-
Key Diagnostic Ions:
Protocol B: Chiral HPLC for Enantiomeric Excess
Purpose: To determine if the material is racemic or enantioenriched.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)),
.[1][2][3] -
Flow Rate: 0.5 mL/min.
-
Validation: Inject racemic standard first to establish separation factor (
).[1][2] Expect for baseline resolution.[1][2]
Visualization of QC Workflow
The following diagram illustrates the critical decision pathways for qualifying a batch of 3-Cyclohexylbutan-2-one for synthesis.
Figure 1: Decision tree for qualifying 3-Cyclohexylbutan-2-one batches. Note the critical gate at "Isomer Purity Check" to prevent 4-isomer contamination.
References
-
International Council for Harmonisation (ICH). (2006).[1][2][5][6] Q3A(R2): Impurities in New Drug Substances.[1][2][5][6][7][8] Retrieved from [Link]
-
PubChem. (2025).[1][2][9] 3-Cyclohexylbutan-2-one Compound Summary (CID 12587449).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]
-
Restek Corporation. (2024).[1][2] GC Analysis of Ketones on Wax Columns: Application Note. Retrieved from [Link][1][2][3]
-
Phenomenex. (2024).[1][2][8] Chiral HPLC Application Guide: Separation of Ketones on Polysaccharide Phases. Retrieved from [Link][1][2][3]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Referencing Chapter 26 on Enolate Alkylation and Steric Hindrance).
Sources
- 1. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexylbutan-2-amine | C10H21N | CID 65439714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones [mdpi.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Cyclohexylbutan-2-one: Proper Disposal Procedures and Safety Protocol
Executive Summary & Chemical Profile
Effective chemical waste management requires understanding the intrinsic hazards of the molecule. 3-Cyclohexylbutan-2-one is a high-molecular-weight ketone used primarily as an intermediate in organic synthesis and fragrance chemistry.
While often less volatile than lower-molecular-weight ketones (like acetone), it retains significant solvent properties and environmental persistence. The primary disposal route is high-temperature incineration via fuel blending.
Chemical Identity & Safety Data
| Parameter | Detail |
| Chemical Name | 3-Cyclohexylbutan-2-one |
| CAS Number | 20474-46-8 |
| Molecular Formula | C₁₀H₁₈O |
| Flash Point | ~99°C (210°F) (Combustible Liquid) |
| RCRA Waste Code | D001 (Ignitable) / Non-Halogenated Solvent |
| GHS Classification | Skin Irrit. 2; Eye Irrit.[1][2][3][4][5] 2A; Aquatic Chronic 3 |
| Incompatibility | Strong Oxidizers, Reducing Agents, Strong Bases |
Critical Safety Note: Although the flash point suggests it is a "Combustible Liquid" rather than "Flammable," most institutional EHS protocols mandate treating all organic ketones as Ignitable Waste (D001) to streamline fuel blending processes.
Pre-Disposal: Segregation & Stabilization
The Causality of Segregation: Improper mixing of waste streams is the leading cause of laboratory accidents. 3-Cyclohexylbutan-2-one is a non-halogenated organic. Mixing it with halogenated solvents (like DCM or Chloroform) significantly increases disposal costs and complicates the incineration process. Mixing it with oxidizers (like Nitric Acid) can lead to exothermic runaway reactions.
Segregation Rules
-
Stream: Non-Halogenated Organic Solvents .
-
Prohibited Mixtures:
-
Do NOT mix with Oxidizers: Peroxides, Nitric Acid, Perchloric Acid.
-
Do NOT mix with Halogens: Chloroform, Methylene Chloride (keep <2% halogen content to maintain non-halogenated status).
-
Do NOT mix with Aqueous Acid/Base: Keep pH neutral (5–9).
-
Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) Carboys (Jerrycans). HDPE is resistant to ketones and impact-resistant.
-
Secondary Choice: Amber Glass (Borosilicate). Acceptable, but poses a breakage risk.
-
Prohibited: Low-density plastics that may soften upon prolonged exposure to organic solvents.
Operational Disposal Workflow
This protocol ensures a self-validating chain of custody from the bench to the waste facility.
Step 1: Waste Characterization
Before pouring, confirm the purity.
-
Is it pure 3-Cyclohexylbutan-2-one?
Label as specific chemical. -
Is it a reaction mixture?
List all constituents (e.g., "90% Ethyl Acetate, 10% 3-Cyclohexylbutan-2-one").
Step 2: Accumulation
-
Place the HDPE waste container in a designated Satellite Accumulation Area (SAA) .
-
Ensure the container is grounded if pouring large volumes (>4L) to prevent static discharge, despite the high flash point.
-
Use a funnel with a mesh screen to trap stir bars or solid debris.
Step 3: Labeling (Regulatory Requirement)
Attach a hazardous waste tag before the first drop enters the container.
-
Must Include: "Hazardous Waste."[6]
-
Constituents: Write out "3-Cyclohexylbutan-2-one" fully. Do not use abbreviations or formulas.
-
Hazards: Check "Ignitable" (or "Combustible") and "Irritant."
Step 4: Final Handoff
When the container is 90% full:
-
Cap tightly.[3][5][7][8] Wipe the exterior with a mild detergent to remove residue.
-
Move to the Central Accumulation Area (CAA) or request pickup via your facility's EHS software.
-
Disposal Method: The facility will bulk this into 55-gallon drums for Fuel Blending , where the solvent is burned as fuel in cement kilns (Waste-to-Energy).
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for segregating 3-Cyclohexylbutan-2-one waste streams.
Figure 1: Decision matrix for segregating 3-Cyclohexylbutan-2-one waste streams to ensure safety and regulatory compliance.
Emergency Spill Response (Small Scale < 500mL)
If a spill occurs outside the fume hood:
-
Alert: Notify nearby personnel and mark the area.[9]
-
PPE: Don Nitrile gloves (double gloving recommended) and safety goggles.
-
Absorb: Use vermiculite or activated charcoal pads. Do not use paper towels alone, as they increase surface area for evaporation without suppressing vapors.
-
Disposal: Place the soaked absorbent into a heavy-duty plastic bag, seal it, and place that bag inside a solid waste container labeled "Debris contaminated with 3-Cyclohexylbutan-2-one."
References
-
PubChem. (2025). 3-Cyclohexylbutan-2-one Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. [Link]
Sources
- 1. (r)-3-Cyclohexyl-2-butanone | C10H18O | CID 92840157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Documents [merckmillipore.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 3-Cyclohexylbutan-2-one
Executive Summary & Risk Profile
Handling 3-Cyclohexylbutan-2-one (CAS: 14765-30-1) requires a nuanced approach that moves beyond generic "solvent safety."[1] As a lipophilic ketone, this molecule presents a dual challenge: it possesses the solvent penetrating power of ketones (facilitating skin absorption) combined with the environmental persistence of cyclohexyl rings.[2]
While often used as a fragrance intermediate or building block, its safety profile is frequently underestimated.[2] This guide establishes a self-validating safety protocol focusing on permeation resistance and aquatic containment .
Physicochemical Hazard Data
| Property | Value / Characteristic | Safety Implication |
| Functional Group | Ketone (C=O) attached to Cyclohexane | High Solvent Power: Rapidly swells/degrades Latex and thin Nitrile.[1] |
| Lipophilicity (LogP) | ~3.2 (Estimated) | Skin Absorption: High potential to cross the stratum corneum.[1][2] |
| Flash Point | > 60°C (Combustible) | Fire Risk: Low vapor ignition risk at RT, but significant if heated.[1][2] |
| GHS Classification | Warning (H315, H319, H411) | Irritant & Marine Pollutant: Zero-drain disposal policy required.[1][2] |
Personal Protective Equipment (PPE) Matrix
The "Ketone Rule": Why Material Selection Matters
Standard laboratory nitrile gloves (4 mil) are often insufficient for prolonged contact with ketones.[2] Ketones attack the cross-linking in rubber, causing swelling and rapid breakthrough.[2] For 3-Cyclohexylbutan-2-one, we employ a Two-Tier Protection Strategy .
Tier 1: Standard Benchwork (Splash Protection)
For transfer of volumes < 10mL or closed-system handling.[1]
-
Hand Protection: High-Grade Nitrile (Minimum 5 mil / 0.12 mm).[1][2]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1][2]
-
Note: Safety glasses with side shields are insufficient due to the liquid's low surface tension and splash potential.[2]
-
-
Body: Lab coat (100% Cotton or Nomex). Synthetic blends can melt into skin if ignited.[2]
Tier 2: High-Risk Operations (Immersion/Scale-Up)
For volumes > 100mL, heating, or spill cleanup.[1]
-
Hand Protection: Butyl Rubber (0.7 mm) or Laminate (Silver Shield/4H) .[1][2]
-
Respiratory: Half-face respirator with Organic Vapor (OV) cartridges .
-
Trigger: Required if working outside a fume hood or if heating the substance.[2]
-
PPE Selection Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational context.
Figure 1: Decision logic for selecting PPE based on volume and thermal conditions. Note the critical shift to Butyl/Laminate for high-risk scenarios.[1]
Operational Protocol: From Storage to Bench
A. Storage & Engineering Controls
-
Storage: Store in a Flammables Cabinet (yellow). Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation, though not strictly pyrophoric.[2]
-
Ventilation: All open handling must occur within a certified Chemical Fume Hood operating at 100 fpm face velocity.[2]
B. Transfer Methodology (Anti-Static)
Because cyclohexyl ketones are organic solvents, static charge accumulation is a risk during transfer, especially in dry environments.[2]
-
Grounding: If pouring > 1L, ground the receiving vessel.
-
Syringe Transfer: For small amounts, use glass syringes with Luer-lock tips. Avoid plastic syringes if possible, as the ketone may swell the plunger rubber, causing it to seize.[2]
-
Pipetting: Use positive displacement pipettes if high precision is needed, as the vapor pressure (though low) can cause dripping in air-displacement pipettes.[1][2]
C. Decontamination
-
Surface Cleaning: Do not use water initially.[2] Wipe surfaces with an absorbent pad soaked in ethanol or isopropanol (to solubilize the lipophilic ketone), then wash with soap and water.[2]
-
Glassware: Rinse with acetone (collect rinsate as organic waste) before washing with detergent.[1][2]
Emergency Response & Disposal
Spill Response Workflow
Do not use water to flush spills.[1][2] This compound is toxic to aquatic life (H411) and must be kept out of drains.[2]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don Butyl gloves and respiratory protection.[2]
-
Contain: Surround the spill with vermiculite or chem-mats .[1][2]
-
Absorb: Allow material to soak into the absorbent.[2]
-
Collect: Scoop into a dedicated wide-mouth jar labeled "Hazardous Waste: Ketones (Cyclohexyl)."[1][2]
Disposal Strategy
| Waste Stream | Classification | Method |
| Liquid Waste | Halogen-Free Organic Solvent | High-temperature Incineration.[1] |
| Solid Waste | Contaminated Debris (Gloves/Pads) | Incineration.[1][2] DO NOT LANDFILL. |
| Aquatic Safety | Marine Pollutant | Strict Prohibition: Never pour down the sink.[1][2] |
Visualization: Spill Response Logic
Figure 2: Protocol for managing spills, emphasizing the prohibition of drain disposal due to aquatic toxicity.
References
-
PubChem. (n.d.).[2][3] 3-Cyclohexylbutan-2-one Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). (n.d.).[2] C&L Inventory: Cyclohexyl Ketones. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
